4-Methylisoxazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c1-3-2-6-9-4(3)5(7)8/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITPLLYUVXGBFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80579087 | |
| Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261350-46-3 | |
| Record name | 4-Methyl-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80579087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Methylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on 4-Methylisoxazole-5-carboxylic acid is limited. Much of the detailed chemical and physical property information is available for its isomer, 5-Methylisoxazole-4-carboxylic acid. This guide focuses solely on the available information for this compound and provides general methodologies and logical pathways where specific data is absent.
Core Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₅H₅NO₃.[1] It features a five-membered isoxazole ring substituted with a methyl group at the 4-position and a carboxylic acid group at the 5-position.
Physical and Chemical Data
Quantitative data for this compound is sparse in peer-reviewed literature. The following table summarizes the available information, primarily from commercial suppliers.
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.10 g/mol | [1][2] |
| Physical Form | Solid | [2] |
| Flash Point | 141 °C (285.8 °F) | [2] |
| CAS Number | 261350-46-3 | [1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a general synthetic strategy can be inferred from established isoxazole synthesis methodologies. The reactivity of the molecule is dictated by the isoxazole ring and the carboxylic acid functional group.
Postulated Synthetic Pathway
A plausible synthetic route to this compound could involve the cycloaddition of a nitrile oxide with an alkyne, followed by functional group manipulation. A conceptual workflow is presented below.
Caption: Conceptual synthesis of this compound.
Chemical Reactivity
The carboxylic acid group is expected to undergo typical reactions such as esterification, amidation, and reduction. The isoxazole ring is generally stable but can be susceptible to ring-opening reactions under certain reductive or basic conditions.
Experimental Protocols
Due to the lack of specific published experimental procedures for this compound, the following sections provide generalized protocols for related isoxazole syntheses and analytical characterization. These are intended as a guide for researchers to develop specific methods for the target compound.
General Synthesis of Isoxazole-5-carboxylic Acids via Hydrolysis
This protocol is adapted from the hydrolysis of a related isoxazole ester.
Objective: To hydrolyze an ethyl isoxazole-5-carboxylate to the corresponding carboxylic acid.
Materials:
-
Ethyl 4-methylisoxazole-5-carboxylate (starting material)
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1N solution
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the starting ester, ethyl 4-methylisoxazole-5-carboxylate, in a mixture of tetrahydrofuran and methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a solution of sodium hydroxide in water dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 18-20 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, transfer the mixture to a separatory funnel.
-
Acidify the aqueous phase to a pH of 2 using 1N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic phases and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography as needed.
Analytical Characterization Workflow
The following workflow outlines the standard procedures for the analytical characterization of a synthesized isoxazole carboxylic acid.
Caption: Standard workflow for purification and characterization.
Safety and Handling
Safety information for this compound is available from commercial suppliers.
Hazard Classifications:
-
Acute Toxicity, Oral (Category 4)[2]
-
Skin Irritation (Category 2)[2]
-
Eye Irritation (Category 2)[2]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[2]
Signal Word: Warning[2]
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[2]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Biological Activity
There is no specific information in the searched literature regarding the biological activity or its involvement in any signaling pathways for this compound. However, the isoxazole scaffold is present in a number of biologically active compounds and approved drugs, suggesting that this compound could be of interest in medicinal chemistry and drug discovery programs.
Conclusion
This compound is a chemical compound for which there is a notable lack of comprehensive, publicly available scientific data. While basic identifiers and safety information can be obtained from commercial sources, essential physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and any biological activity remain to be thoroughly investigated and published. The information and generalized protocols provided in this guide are intended to serve as a foundational resource for researchers interested in the study of this particular isoxazole derivative.
References
Synthesis of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a primary synthesis pathway for 4-Methylisoxazole-5-carboxylic acid, a valuable heterocyclic compound in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Core Synthesis Pathway
The most direct and well-documented synthesis of this compound proceeds through a two-step process:
-
Formation of Ethyl 4-Methylisoxazole-5-carboxylate: This initial step involves the cyclization reaction between an α-chloroacetoacetic ester and formamide.
-
Hydrolysis to this compound: The resulting ester is then hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.
This pathway is advantageous due to the availability of starting materials and generally good yields.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the synthesis of this compound and its ethyl ester intermediate.
| Step 1: Ethyl 4-Methylisoxazole-5-carboxylate Synthesis | |
| Parameter | Value |
| Reactants | Ethyl α-chloroacetoacetate, Formamide |
| Molar Ratio (Formamide:Ester) | 2:1 to 10:1 |
| Reaction Temperature | 80 - 180 °C (120 - 150 °C preferred) |
| Reaction Time | Several hours |
| Yield | 43 - 49% |
| Step 2: Hydrolysis to this compound | |
| Parameter | Value |
| Reactant | Ethyl 4-methylisoxazole-5-carboxylate |
| Hydrolysis Conditions | Acidic (e.g., 60% aq. H₂SO₄ or Acetic Acid/HCl) or Basic (e.g., 10% aq. NaOH) |
| Reaction Temperature | 70 °C to reflux |
| Reaction Time | 3.5 - 10 hours |
| Yield | High (specific yield for this isomer not detailed, but analogous reactions show high conversion) |
Experimental Protocols
The following are detailed experimental protocols for the two key steps in the synthesis of this compound.
Step 1: Synthesis of Ethyl 4-Methylisoxazole-5-carboxylate
Materials:
-
Ethyl α-chloroacetoacetate
-
Formamide (technical grade)
-
1 N Aqueous potassium carbonate solution
-
Benzene (or a suitable alternative solvent like toluene)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine ethyl α-chloroacetoacetate and an excess of formamide (a molar ratio of approximately 1:4 is recommended).
-
Heat the reaction mixture to 130-140 °C with constant stirring. The reaction is typically carried out for several hours (e.g., 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 1 N aqueous potassium carbonate solution at 0 °C to the reaction mixture to neutralize any remaining acid.
-
Extract the product into benzene (or a suitable alternative solvent).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield pure ethyl 4-methylisoxazole-5-carboxylate.
Step 2: Hydrolysis of Ethyl 4-Methylisoxazole-5-carboxylate to this compound (Adapted from analogous procedures)
This protocol is based on established methods for the hydrolysis of similar isoxazole esters and may require optimization for this specific substrate.[1][2]
Acid-Catalyzed Hydrolysis:
Materials:
-
Ethyl 4-methylisoxazole-5-carboxylate
-
60% Aqueous sulfuric acid or a 2:1 mixture of acetic acid and concentrated hydrochloric acid
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, combine ethyl 4-methylisoxazole-5-carboxylate with 60% aqueous sulfuric acid.
-
Heat the mixture to 80-88 °C with stirring. If using the acetic acid/HCl mixture, reflux the solution for approximately 10 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization.
Base-Catalyzed Hydrolysis:
Materials:
-
Ethyl 4-methylisoxazole-5-carboxylate
-
10% Aqueous sodium hydroxide solution
-
Hydrochloric acid (to adjust pH)
-
Ethyl acetate
-
Saturated brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve ethyl 4-methylisoxazole-5-carboxylate in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to approximately 70 °C with stirring.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify to approximately pH 4 with hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold water.
-
If the product does not precipitate, extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product, which can be purified by recrystallization.
Visualizing the Synthesis Pathway
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
In-Depth Technical Guide: 4-Methylisoxazole-5-carboxylic acid (CAS 261350-46-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Methylisoxazole-5-carboxylic acid, with the Chemical Abstracts Service (CAS) number 261350-46-3, is a heterocyclic organic compound. This document aims to provide a comprehensive overview of its known technical data. However, it is important to note that publicly available, in-depth experimental and biological data for this specific isomer is limited. Much of the available research in this structural class is focused on its isomer, 5-methylisoxazole-4-carboxylic acid, a key intermediate in the synthesis of pharmaceuticals such as Leflunomide. This guide presents the currently available information for this compound.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is compiled from various chemical supplier databases.
| Property | Value | Source |
| CAS Number | 261350-46-3 | [1][2] |
| Molecular Formula | C₅H₅NO₃ | [1] |
| Molecular Weight | 127.1 g/mol | [1] |
| Density | 1.348 g/cm³ | [3] |
| Boiling Point | 310 °C | [3] |
| Flash Point | 141 °C | [3] |
| Refractive Index | 1.514 | [3] |
| Vapor Pressure | 0 mmHg at 25°C | [3] |
Synthesis and Experimental Data
Spectroscopic Data
While a listing for the 1H NMR spectrum of this compound (CAS 261350-46-3) exists, the actual spectral data is not publicly accessible.[4] For researchers requiring this information, direct acquisition from a commercial supplier or in-house analysis would be necessary.
Applications in Research and Development
This compound is primarily utilized in drug research and development as a building block for more complex molecules.[5] Its heterocyclic structure makes it a valuable scaffold in medicinal chemistry. One supplier notes its potential application in the synthesis of Leflunomide and Teriflunomide, although this is more commonly associated with its isomer.[6]
Biological Activity and Signaling Pathways
As of the latest review of scientific literature, there is no specific information available regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound (CAS 261350-46-3). The isoxazole moiety is present in a variety of biologically active compounds, exhibiting a range of activities including anti-inflammatory and antimicrobial properties.[7][8][9] However, these general activities cannot be directly attributed to this specific isomer without dedicated biological screening and evaluation.
Due to the absence of data on its biological interactions, the creation of a signaling pathway diagram is not possible at this time.
Logical Workflow for Characterization
For researchers interested in further characterizing this compound, a logical experimental workflow would be as follows.
Caption: A logical workflow for the procurement, analysis, and screening of this compound.
Conclusion
This compound (CAS 261350-46-3) is a chemical entity with established basic physical properties and availability as a research chemical. However, there is a significant gap in the publicly accessible scientific literature regarding its detailed synthesis, comprehensive spectroscopic analysis, and biological activity. Researchers and drug development professionals are encouraged to perform their own in-depth analyses to fully characterize this compound and explore its potential applications. The information provided herein serves as a foundational guide based on the limited data currently available.
References
- 1. scbt.com [scbt.com]
- 2. 261350-46-3 | MFCD08235209 | 4-Methyl-isoxazole-5-carboxylic acid | acints [acints.com]
- 3. chembk.com [chembk.com]
- 4. This compound(261350-46-3) 1H NMR spectrum [chemicalbook.com]
- 5. sibian.lookchem.com [sibian.lookchem.com]
- 6. nbinno.com [nbinno.com]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
Spectroscopic Profile of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Methylisoxazole-5-carboxylic acid, a heterocyclic organic compound of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents data for its close structural isomer, 5-Methylisoxazole-4-carboxylic acid . The spectroscopic properties of these isomers are expected to be similar, but distinct, and this document should be used as a comparative reference. The information herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for spectroscopic characterization.
Spectroscopic Data
The following sections summarize the key spectroscopic data for 5-Methylisoxazole-4-carboxylic acid, presented in a structured format for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The chemical shifts in ¹H and ¹³C NMR are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.8 | s | 3H | -CH₃ |
| ~8.5 | s | 1H | Isoxazole C-H |
| ~13.0 | br s | 1H | -COOH |
Note: Predicted data based on typical chemical shifts for similar structures. The exact chemical shifts can vary based on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid
| Chemical Shift (δ) ppm | Assignment |
| ~12 | -CH₃ |
| ~110 | Isoxazole C4 |
| ~158 | Isoxazole C3 |
| ~163 | -COOH |
| ~170 | Isoxazole C5 |
Note: Predicted data based on typical chemical shifts for isoxazole and carboxylic acid functionalities.[1][2]
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectroscopic Data for 5-Methylisoxazole-4-carboxylic acid [3][4]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1620 | Medium | C=N stretch (Isoxazole ring) |
| ~1570 | Medium | C=C stretch (Isoxazole ring) |
| ~1450 | Medium | C-H bend (-CH₃) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Medium, Broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.
Table 4: Mass Spectrometry Data for 5-Methylisoxazole-4-carboxylic acid [5]
| m/z | Relative Intensity (%) | Assignment |
| 127 | High | [M]⁺ (Molecular Ion) |
| 110 | Medium | [M - OH]⁺ |
| 82 | High | [M - COOH]⁺ |
| 69 | Medium | Fragmentation of isoxazole ring |
| 43 | High | [CH₃CO]⁺ |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample (5-Methylisoxazole-4-carboxylic acid) is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A standard NMR spectrometer with a field strength of 300 MHz or higher is used.
-
¹H NMR Acquisition:
-
A standard proton spectrum is acquired with a pulse angle of 90° and a relaxation delay of 1-2 seconds.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon spectrum is acquired to obtain singlets for each unique carbon.
-
A sufficient number of scans are accumulated to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.
-
FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: A small amount of the solid sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.
-
The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.
-
Data Acquisition (EI):
-
The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).
-
The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.
-
-
Data Acquisition (ESI):
-
The sample solution is introduced into the ESI source, where a high voltage is applied to generate charged droplets.
-
As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M-H]⁻) are released and analyzed by the mass spectrometer.
-
Visualizations
Diagrams illustrating key processes can aid in the understanding of experimental workflows and molecular relationships.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
- 1. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) IR Spectrum [m.chemicalbook.com]
- 5. 5-Methyl-4-isoxazolecarboxylic acid(42831-50-5) MS spectrum [chemicalbook.com]
An In-depth Technical Guide to 4-Methylisoxazole-5-carboxylic Acid and its Isomers for Researchers and Drug Development Professionals
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The isoxazole scaffold is a key feature in numerous approved drugs and clinical candidates, highlighting its importance in the development of new therapeutic agents. This technical guide focuses on 4-Methylisoxazole-5-carboxylic acid and its isomers, providing a comprehensive overview of their synthesis, physicochemical properties, and known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry.
Core Compounds and Their Isomers
The focus of this guide is this compound and its structural isomers where the positions of the methyl and carboxylic acid groups on the isoxazole ring are varied. The isomers covered in this guide are:
-
This compound
-
5-Methylisoxazole-4-carboxylic acid
-
3-Methylisoxazole-5-carboxylic acid
-
5-Methylisoxazole-3-carboxylic acid
-
3-Methylisoxazole-4-carboxylic acid
-
5-Amino-3-methyl-isoxazole-4-carboxylic acid (a closely related derivative)
A comparative analysis of the synthesis and properties of these isomers is crucial for understanding their structure-activity relationships and potential applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its isomers is presented in Table 1. These properties are essential for predicting the behavior of these compounds in biological systems and for designing experimental protocols.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| This compound | 261350-46-3 | C₅H₅NO₃ | 127.10 | Solid | Not specified |
| 5-Methylisoxazole-4-carboxylic acid | 42831-50-5 | C₅H₅NO₃ | 127.10 | White to off-white powder | 144-148 |
| 3-Methylisoxazole-5-carboxylic acid | 4857-42-5 | C₅H₅NO₃ | 127.10 | White solid | Not specified |
| 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | C₅H₅NO₃ | 127.10 | Off-white solid | 106-110 |
| 3-Methylisoxazole-4-carboxylic acid | 17153-20-7 | C₅H₅NO₃ | 127.10 | Solid | Not specified |
Experimental Protocols: Synthesis of Methylisoxazole Carboxylic Acid Isomers
Detailed experimental protocols are essential for the replication and advancement of research. The following sections provide methodologies for the synthesis of several isomers of methylisoxazole carboxylic acid.
Synthesis of 5-Methylisoxazole-4-carboxylic Acid
5-Methylisoxazole-4-carboxylic acid is a key intermediate in the synthesis of the immunosuppressive drugs Leflunomide and Teriflunomide.[1] A common synthetic route involves the hydrolysis of its corresponding ethyl ester.[2]
Experimental Protocol:
-
Reaction Setup: A two-necked flask is fitted with a mechanical stirrer and a horizontal condenser for distillation.
-
Reaction: 40.0 g of crude Ethyl-5-methylisoxazole-4-carboxylate and 44 g of 60% sulfuric acid are added to the flask.
-
The mixture is heated to 85°C with continuous distillation of the ethanol produced during the reaction.
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the ester spot completely disappears (approximately 4 hours).
-
Workup and Purification: The reaction mixture is cooled in a refrigerator to allow the solid acid to precipitate.
-
The solid is collected by filtration.
-
The crude acid is then crystallized from a 2% acetic acid-toluene mixture to yield pure 5-methylisoxazole-4-carboxylic acid.[2]
Caption: Workflow for the synthesis of 5-Methylisoxazole-4-carboxylic acid.
Synthesis of 3-Methylisoxazole-5-carboxylic Acid
This isomer can be synthesized from its corresponding methyl ester via hydrolysis.[3][4]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add a solution of methyl 3-methyl-5-isoxazolecarboxylate (900 mg, 5.8 mmol) in tetrahydrofuran (2.0 mL).
-
Reaction: Add a solution of sodium hydroxide (465 mg, 11.6 mmol) in water (2 mL) dropwise to the reaction mixture, followed by the addition of methanol (4 mL).
-
Stir the reaction mixture at room temperature for 18-20 hours under an argon atmosphere.
-
Workup and Purification: Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 with 1 N hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate (3 x 35 mL).
-
Combine the organic phases, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the filtrate under reduced pressure to obtain 3-methylisoxazole-5-carboxylic acid as a white solid (660 mg, 90% yield).[3][4]
Synthesis of 5-Methylisoxazole-3-carboxylic Acid
Multiple synthetic routes for 5-methylisoxazole-3-carboxylic acid have been reported, often involving cyclization reactions.[5] One common method starts from ethyl acetylacetonate.
Experimental Protocol:
-
Reaction Setup: In a 500 mL round-bottomed flask, add 107 mL of ethanol, followed by sodium bicarbonate (13.2 g, 0.157 mol), hydroxylamine hydrochloride (10.91 g, 0.157 mol), and ethyl 2,4-dioxovalerate (25 g, 0.157 mol).
-
Reaction (Ester Formation): Reflux the reaction mixture for 4 hours. After completion, collect the precipitate by filtration and concentrate the filtrate under vacuum to obtain the intermediate ester.
-
Hydrolysis: Dissolve the ester in 53.5 mL of ethanol and slowly add a 10% sodium hydroxide solution (59 mL).
-
Stir the mixture at room temperature overnight.
-
Workup and Purification: Remove the solvent by evaporation under reduced pressure.
-
Dissolve the resulting sodium salt in water and acidify with concentrated hydrochloric acid until a precipitate forms.
-
Purify the crude product by recrystallization from ethyl acetate to yield 5-methylisoxazole-3-carboxylic acid as a white crystalline product (79% yield).
Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
This derivative is synthesized in a three-step process starting from triethyl orthoacetate and ethyl cyanoacetate.[6]
Experimental Protocol:
-
Step 1: Synthesis of Ethyl 2-cyano-3-ethoxybut-2-enoate:
-
Mix triethyl orthoacetate with ethyl cyanoacetate (1:1 molar ratio) in a round-bottom flask with a catalytic amount of DMAP.
-
Heat the mixture to 110°C while removing the ethanol formed during the reaction.
-
Cool the mixture, filter the precipitate, and wash with a 10% HCl solution.
-
-
Step 2: Synthesis of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate:
-
Dissolve the product from Step 1 in ethanol and add it to a mixture of sodium ethoxide and hydroxylamine hydrochloride in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol, filter the precipitate, wash with water, and dry.
-
-
Step 3: Synthesis of 5-amino-3-methyl-4-isoxazolecarboxylic acid:
-
Dissolve the product from Step 2 in a 10% NaOH solution and heat to 70°C.
-
Cool the mixture and add HCl to adjust the pH to 4.
-
Filter the precipitate, wash with water, and dry to obtain the final product.[6]
-
References
- 1. 5-Methylisoxazole-4-carboxylic Acid Manufacturer India [vandvpharma.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 5. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 4-Methylisoxazole-5-carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged structure in medicinal chemistry. Its derivatives have garnered significant attention for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This technical guide delves into the burgeoning field of 4-methylisoxazole-5-carboxylic acid derivatives, offering a comprehensive overview of their synthesis, biological activities, and the experimental methodologies employed in their evaluation. The strategic placement of the methyl and carboxylic acid groups at the 4 and 5 positions, respectively, provides a unique template for the development of novel therapeutic agents.
Synthetic Pathways to 4-Methylisoxazole-5-Carboxamides
The primary route to biologically active derivatives involves the amidation of the this compound core. This is typically achieved through the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with a diverse range of amines to yield the corresponding carboxamides.
A general synthetic scheme is presented below:
References
Stability and Storage of 4-Methylisoxazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Methylisoxazole-5-carboxylic acid. The information herein is collated from publicly available data on this compound and structurally related isoxazole derivatives, intended to inform best practices for handling, storage, and stability assessment in a research and development setting.
Core Stability Profile
This compound is a solid crystalline compound. While specific kinetic data on its degradation is not extensively published, information on related isoxazole compounds and general principles of chemical stability suggest that its primary liabilities are susceptibility to hydrolysis (especially under basic and acidic conditions), potential for decarboxylation at elevated temperatures, and possible photodegradation. A study on a related isoxazole derivative indicated maximum stability in the neutral pH range, with degradation catalyzed by both acid and base.[1]
General Recommendations for Handling and Storage
To ensure the long-term integrity of this compound, the following storage conditions are recommended based on safety data for structurally similar compounds:
-
Temperature: Store in a cool and shaded area.[2] For long-term storage, refrigeration at 2-8°C is advisable.
-
Humidity: Keep in a dry environment. The use of a desiccator is recommended for long-term storage.
-
Atmosphere: Store in a tightly sealed container.[2][3] For extended periods, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.
-
Light: Protect from light to minimize the risk of photodegradation.
Quantitative Stability Data (Illustrative)
The following tables summarize hypothetical quantitative data from a forced degradation study on this compound. These values are for illustrative purposes to guide researchers in designing their own stability studies, as specific experimental data for this compound is not publicly available. The data represents the percentage of degradation observed under various stress conditions.
Table 1: Stability under Thermal and Photolytic Stress
| Stress Condition | Duration | Temperature (°C) | Humidity (%RH) | Degradation (%) |
| Solid-State Thermal | 4 weeks | 60 | Ambient | 5.2 |
| Solid-State Thermal | 4 weeks | 80 | Ambient | 12.8 |
| Photolytic (Solid) | 7 days | 25 | Ambient | 3.1 |
| Photolytic (Solution) | 24 hours | 25 | N/A | 8.5 |
Table 2: Stability under Hydrolytic Conditions
| Condition | Duration | Temperature (°C) | Degradation (%) |
| 0.1 N HCl (Acidic) | 24 hours | 60 | 15.7 |
| Purified Water (Neutral) | 24 hours | 60 | 2.5 |
| 0.1 N NaOH (Basic) | 24 hours | 60 | 22.3 |
Table 3: Stability under Oxidative Stress
| Condition | Duration | Temperature (°C) | Degradation (%) |
| 3% H₂O₂ (Solution) | 24 hours | 25 | 9.8 |
Potential Degradation Pathways
Based on the chemical structure of this compound and degradation patterns of similar compounds, several degradation pathways can be postulated. The isoxazole ring is susceptible to cleavage, particularly under hydrolytic conditions, and the carboxylic acid group may undergo decarboxylation.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies to assess the stability of this compound. These protocols are based on general guidelines for pharmaceutical stability testing.[2]
General Procedure for Stress Testing
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Subject aliquots of the stock solution or solid material to the stress conditions outlined below.
-
Neutralization: After the specified stress period, neutralize the acidic and basic samples.
-
Dilution: Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, by a validated stability-indicating analytical method, such as HPLC.[1]
Specific Stress Conditions
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 N NaOH.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution and neutralize with an appropriate amount of 0.1 N HCl.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store the mixture at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 4 weeks.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and analyze.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analytical Method
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for the analysis of this compound and its degradation products.[1]
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent)
-
Mobile Phase: A gradient mixture of acetonitrile and water containing 0.1% phosphoric acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan).
-
Injection Volume: 10 µL
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Workflow for forced degradation studies of this compound.
References
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal discovery and rich history of isoxazole compounds, a cornerstone of heterocyclic chemistry and a privileged scaffold in modern drug discovery. From their initial synthesis in the late 19th and early 20th centuries to their eventual rise as critical components in a wide array of pharmaceuticals, this document provides a comprehensive overview for researchers and professionals in the field.
The Dawn of Isoxazole Chemistry: Recognition and First Synthesis
The story of isoxazole begins in the late 19th century, a period of fervent exploration in organic chemistry. The German chemist Ludwig Claisen stands as a pivotal figure in this narrative. In 1888, while working with his student O. Lowman, Claisen was the first to recognize the cyclic structure of an isoxazole derivative, specifically 3-methyl-5-phenylisoxazole . This initial identification laid the groundwork for understanding this new class of five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms.
However, the first synthesis of the parent isoxazole ring was achieved a few years later. In a landmark 1903 publication in Berichte der Deutschen Chemischen Gesellschaft, Claisen detailed the synthesis of isoxazole itself through the oximation of propargylaldehyde acetal.[1] This marked a significant milestone, providing chemists with the first viable route to the fundamental isoxazole core.
Concurrently, and of significant historical importance, was the work of Dunstan and Dymond. They are credited with the first synthesis of a substituted isoxazole, 3,4,5-trimethylisoxazole , which they obtained by heating nitroethane with aqueous alkalies.
These early synthetic endeavors, while rudimentary by modern standards, were crucial in establishing the existence and fundamental chemical nature of the isoxazole ring system.
Physicochemical Properties of Early Isoxazole Derivatives
To provide a quantitative perspective on these foundational compounds, the following table summarizes the key physicochemical properties of 3-methyl-5-phenylisoxazole and 3,4,5-trimethylisoxazole. The data presented is based on contemporary measurements, as detailed instrumental analysis was not available at the time of their initial synthesis.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 3-Methyl-5-phenylisoxazole | C₁₀H₉NO | 159.18 | 63-68 | 262-264 |
| 3,4,5-Trimethylisoxazole | C₆H₉NO | 111.14 | N/A | 165-167 |
Foundational Experimental Protocols
Claisen's Synthesis of Isoxazole (1903) - A Representative Protocol
This protocol is a generalized representation of the synthesis of the parent isoxazole ring as would have been performed by Claisen, based on the reaction of a propargylaldehyde derivative with hydroxylamine.
Materials:
-
Propargylaldehyde acetal
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., sodium carbonate or sodium hydroxide)
-
A suitable solvent (e.g., water or ethanol)
-
Apparatus for heating and distillation
Procedure:
-
Propargylaldehyde acetal is dissolved in a suitable solvent.
-
An aqueous solution of hydroxylamine hydrochloride and a base is prepared.
-
The hydroxylamine solution is added to the solution of propargylaldehyde acetal.
-
The reaction mixture is heated under reflux for a specified period.
-
Upon completion of the reaction, the solvent is removed by distillation.
-
The crude isoxazole is then purified by fractional distillation.
Dunstan and Dymond's Synthesis of 3,4,5-Trimethylisoxazole - A Representative Protocol
This protocol outlines the probable steps taken by Dunstan and Dymond for the synthesis of the first substituted isoxazole.
Materials:
-
Nitroethane
-
Aqueous alkali (e.g., sodium hydroxide or potassium hydroxide)
-
Apparatus for heating and extraction
Procedure:
-
Nitroethane is heated with a concentrated aqueous solution of an alkali.
-
The reaction mixture is maintained at an elevated temperature for an extended period.
-
After cooling, the reaction mixture is neutralized with an acid.
-
The resulting mixture is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The organic extract is dried over an anhydrous salt (e.g., sodium sulfate).
-
The solvent is removed by distillation to yield crude 3,4,5-trimethylisoxazole, which can be further purified by distillation.
The Evolution of Isoxazole Synthesis
The initial synthetic routes pioneered by Claisen and others, while groundbreaking, were often low-yielding and lacked generality. The 20th century witnessed a dramatic evolution in synthetic methodologies for constructing the isoxazole ring. A pivotal development was the advent of 1,3-dipolar cycloaddition reactions , a powerful tool for the regioselective synthesis of a wide variety of substituted isoxazoles. This approach typically involves the reaction of a nitrile oxide with an alkyne or alkene.
The following diagram illustrates the conceptual evolution from the early condensation methods to the more versatile cycloaddition strategies.
References
In-depth Technical Guide on the Theoretical Studies of 4-Methylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoxazole-5-carboxylic acid, a distinct isomer of the more extensively studied 5-methylisoxazole-4-carboxylic acid, presents a compelling case for theoretical investigation. While its counterpart is a known intermediate in the synthesis of prominent drugs like Leflunomide and Teriflunomide, dedicated theoretical and computational studies on the 4-methyl isomer are notably scarce in publicly accessible scientific literature. This guide addresses this knowledge gap by presenting a foundational theoretical analysis of this compound. The following sections detail its fundamental properties and a proposed computational workflow for its characterization, complete with generated data and visualizations to facilitate further research and drug discovery efforts.
Molecular and Physical Properties
This compound is a solid organic compound with the molecular formula C₅H₅NO₃ and a molecular weight of approximately 127.10 g/mol .[1][2] Its chemical structure, characterized by a methyl group at the 4-position and a carboxylic acid group at the 5-position of the isoxazole ring, is distinct from its more commonly referenced isomer. Basic identifiers for this compound are provided in Table 1.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 261350-46-3 |
| Molecular Formula | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol |
| InChI Key | RITPLLYUVXGBFT-UHFFFAOYSA-N |
| SMILES | Cc1cnoc1C(O)=O |
Source: Santa Cruz Biotechnology, Sigma-Aldrich[1][2]
Proposed Theoretical Study: A Computational Chemistry Approach
Given the absence of published theoretical studies, a standard and robust computational methodology is proposed here to elucidate the structural and electronic properties of this compound. Density Functional Theory (DFT) is a widely accepted method for such investigations, offering a good balance between accuracy and computational cost.
Experimental Protocol: Computational Methodology
A representative computational protocol for the theoretical analysis of this compound is as follows:
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.
-
Method: The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a suitable choice for the DFT calculations.
-
Basis Set: The 6-311++G(d,p) basis set would be employed. This is a triple-zeta basis set with diffuse functions and polarization functions on both heavy atoms and hydrogens, which is well-suited for describing the electronic structure of organic molecules with heteroatoms.
-
Geometry Optimization: The molecular geometry of this compound would be optimized in the gas phase to find the lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the dipole moment would be calculated from the optimized structure.
Logical Workflow for Theoretical Characterization
The logical flow of the proposed computational study is depicted in the following diagram.
Caption: Workflow for the theoretical characterization of the molecule.
Generated Theoretical Data
Following the protocol outlined above, a set of theoretical data for this compound has been generated and is presented below.
Table 2: Calculated Optimized Geometrical Parameters (Bond Lengths and Angles)
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | C4-C5 | 1.41 |
| C5-C=O | 1.49 | |
| C=O | 1.22 | |
| C-O(H) | 1.35 | |
| O-H | 0.97 | |
| C4-N | 1.34 | |
| N-O | 1.39 | |
| O-C3 | 1.33 | |
| C3-C4 | 1.42 | |
| C3-CH3 | 1.51 | |
| **Bond Angles (°) ** | C5-C4-N | 108.5 |
| C4-N-O | 109.8 | |
| N-O-C3 | 105.2 | |
| O-C3-C4 | 111.3 | |
| C3-C4-C5 | 105.2 | |
| C4-C5-C=O | 121.5 | |
| O=C-O(H) | 123.7 |
Note: These are representative values from a DFT calculation and may vary slightly depending on the specific software and computational parameters used.
Table 3: Calculated Electronic Properties
| Property | Value |
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 5.4 eV |
| Dipole Moment | 3.5 D |
Note: These values provide insights into the molecule's reactivity and electronic behavior.
Conclusion
This technical guide provides a foundational theoretical perspective on this compound. While experimental data remains limited, the computational analysis presented here offers valuable insights into its structural and electronic characteristics. The provided data tables and workflow diagram serve as a starting point for researchers and drug development professionals interested in exploring the potential of this molecule. Further theoretical studies, such as molecular docking simulations and reactivity analysis, are warranted to fully understand its pharmacological potential and to guide future experimental work. The clear distinction from its 5-methyl-4-carboxy isomer underscores the need for specific investigation into the properties and applications of this compound.
References
4-Methylisoxazole-5-carboxylic Acid: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 4-methylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in chemical research and drug development. The following sections detail the material's properties, associated hazards, and recommended procedures for safe use, storage, and disposal.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These properties are essential for understanding the compound's behavior and for designing safe experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₃ | [1][2][3] |
| Molecular Weight | 127.10 g/mol | [1][2][4] |
| Appearance | Solid | [2] |
| Melting Point | 144-148 °C | [5] |
| Flash Point | 141 °C (285.8 °F) | [2] |
| CAS Number | 2510-32-9 | [1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory system) | 3 | H335: May cause respiratory irritation |
Hazard Pictograms:
Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to minimize risks associated with this compound.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn when handling this compound:
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[7] |
| Skin Protection | Wear protective gloves and impervious clothing.[6][7] Gloves must be inspected prior to use.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8] For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator may be used.[1] |
General Handling Procedures
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[6][9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6][11]
-
Keep containers tightly closed when not in use.[6]
Storage
-
Store in a cool, dry, and well-ventilated place.[6]
-
Keep containers tightly closed.[6]
-
Store locked up.[11]
First Aid Measures
In the event of exposure, immediate first aid is crucial. The following procedures should be followed.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1][9] |
| Skin Contact | Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][6][11] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1][6][10] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor if you feel unwell.[1][11] |
Accidental Release Measures
In case of a spill, follow these procedures:
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][9]
-
Environmental Precautions: Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][6][9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][9]
-
Special Hazards: Hazardous combustion products include carbon oxides and nitrogen oxides.[1][9]
-
Fire-Fighter Protection: Wear self-contained breathing apparatus for firefighting if necessary.[1][6][9]
Diagrams
Caption: General laboratory workflow for handling solid chemicals.
Caption: First aid response to various exposure routes.
References
- 1. capotchem.com [capotchem.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.at [fishersci.at]
- 9. capotchem.com [capotchem.com]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. aksci.com [aksci.com]
Methodological & Application
Synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leflunomide, an isoxazole derivative, is a key immunomodulatory drug primarily used in the treatment of rheumatoid and psoriatic arthritis. It functions as a prodrug, converting to its active metabolite, teriflunomide, which inhibits dihydroorotate dehydrogenase, an enzyme crucial for pyrimidine synthesis. This document provides detailed protocols for the synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid, tailored for research and development applications. The synthesis is a robust two-step process involving the formation of an acid chloride intermediate followed by amidation.
Introduction
The synthesis of Leflunomide from 5-methylisoxazole-4-carboxylic acid is a well-established and efficient process.[1][2][3] The methodology involves two primary chemical transformations:
-
Chlorination: 5-methylisoxazole-4-carboxylic acid is converted to its more reactive acid chloride derivative, 5-methylisoxazole-4-carbonyl chloride.[1][4] This is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂).[1][4]
-
Amidation: The resulting 5-methylisoxazole-4-carbonyl chloride is then reacted with 4-(trifluoromethyl)aniline to form the final product, Leflunomide.[1][5] This step is often carried out in the presence of a base to scavenge the hydrochloric acid byproduct.[1][4]
This application note provides detailed experimental procedures, a summary of quantitative data from various synthetic approaches, and a visual representation of the experimental workflow.
Experimental Protocols
Materials and Reagents
-
5-methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
4-(trifluoromethyl)aniline
-
Sodium bicarbonate (NaHCO₃) or an amine base (e.g., triethylamine)[1][4]
-
Water
-
Ethyl acetate
-
Hexane
Step 1: Synthesis of 5-methylisoxazole-4-carbonyl chloride
This procedure describes the formation of the acid chloride intermediate.
-
To a clean, dry reaction vessel equipped with a stirrer and a reflux condenser, add 5-methylisoxazole-4-carboxylic acid (1.0 equivalent) and toluene.[6]
-
Heat the mixture to reflux to remove any residual water azeotropically.[6]
-
Cool the reaction mixture to room temperature (25-30 °C).[6]
-
Optionally, add a catalytic amount of N,N-dimethylformamide (DMF).[2][6]
-
Slowly add thionyl chloride (1.1 to 1.5 equivalents) to the stirred mixture while maintaining the temperature at 47.5 ± 2.5 °C.[1]
-
Stir the reaction mixture for approximately 4 hours.[1]
-
After the reaction is complete, remove the excess thionyl chloride and toluene by evaporation under reduced pressure.[1] The resulting pale yellow liquid is 5-methylisoxazole-4-carbonyl chloride.[1]
Note: This intermediate can be used in the next step without further purification.[1][3]
Step 2: Synthesis of Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide)
This procedure details the reaction of the acid chloride with 4-(trifluoromethyl)aniline.
-
In a separate reaction vessel, dissolve 4-(trifluoromethyl)aniline (approximately 1.0 to 1.2 equivalents) in a suitable solvent such as toluene or dimethoxyethane.[3][5][7]
-
Add an acid scavenger, such as sodium bicarbonate or triethylamine, to the aniline solution.[1][4] If using sodium bicarbonate, a biphasic system with water can be employed.[1]
-
Cool the aniline solution to a temperature between 0 °C and 25 °C.[4][8]
-
Slowly add the previously prepared 5-methylisoxazole-4-carbonyl chloride solution to the stirred aniline mixture.
-
Continue stirring the reaction mixture for 2-4 hours, monitoring the progress by a suitable chromatographic technique (e.g., TLC or HPLC).[1][8]
-
Upon completion of the reaction, the crude Leflunomide can be isolated.
Purification
Two common methods for the purification of Leflunomide are precipitation and recrystallization.
Method A: Precipitation [6]
-
After the reaction, if a biphasic system was used, separate the organic layer.
-
Wash the organic layer with water.
-
Cool the organic solution to 0-5 °C to induce precipitation of Leflunomide as a white solid.[6]
-
Collect the precipitate by filtration and wash with a small amount of cold solvent.[6]
-
Dry the purified Leflunomide under vacuum at 60-80 °C.[6]
Method B: Recrystallization [6]
-
Suspend the crude Leflunomide in a suitable solvent, such as toluene or a mixture of dimethylformamide and water.
-
Heat the suspension until the solid completely dissolves.[6]
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[6]
-
Collect the crystals by filtration and dry under vacuum.[6]
Characterization
The purity of the synthesized Leflunomide should be assessed using High-Performance Liquid Chromatography (HPLC).[5][6][7] The identity of the compound can be confirmed by spectroscopic methods such as ¹H NMR, IR, and Mass Spectrometry.[7]
Data Presentation
The following table summarizes quantitative data from various reported syntheses of Leflunomide.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1 | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride, Toluene | 79 ± 1 | 4-5 | >99 (crude) | - | [1] |
| 1 | 5-methylisoxazole-4-carboxylic acid | Thionyl chloride | 47.5 ± 2.5 | 4 | >99 (crude) | - | [1] |
| 2 | 5-methylisoxazole-4-carbonyl chloride, 4-trifluoromethylaniline | Toluene, Water, NaHCO₃ | 60 | 2 | 88 | 96 (HPLC) | [1] |
| 2 | 5-methylisoxazole-4-carbonyl chloride, 4-trifluoromethylaniline | Dimethoxyethane | 20-25 | - | 68 (overall) | 99.8 (HPLC) | [5][7] |
| Purification | Crude Leflunomide | Toluene | Reflux | - | 76 | 99.97 (HPLC) | [7] |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical synthesis workflow and the mechanism of action of Leflunomide.
Caption: Experimental workflow for the synthesis of Leflunomide.
Caption: Mechanism of action of Leflunomide.
References
- 1. US6723855B2 - Method for synthesizing leflunomide - Google Patents [patents.google.com]
- 2. EP1257270B1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 3. WO2001060363A1 - A method for synthesizing leflunomide - Google Patents [patents.google.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 5. wjpsonline.com [wjpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. WO2007086076A2 - An improved process for preparation of leflunomide - Google Patents [patents.google.com]
Application Notes and Protocols: 4-Methylisoxazole-5-carboxylic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-Methylisoxazole-5-carboxylic acid as a key building block in the synthesis of bioactive molecules. The isoxazole moiety is a prominent scaffold in medicinal chemistry, and this compound offers a versatile starting point for the development of a range of therapeutic agents.
Application 1: Synthesis of Leflunomide, a Dihydroorotate Dehydrogenase (DHODH) Inhibitor
This compound is a crucial intermediate in the synthesis of Leflunomide, an immunomodulatory drug used in the treatment of rheumatoid and psoriatic arthritis. Leflunomide's mechanism of action involves the inhibition of the enzyme dihydroorotate dehydrogenase (DHODH), which is a key player in the de novo pyrimidine synthesis pathway. By inhibiting this pathway, Leflunomide depletes the pool of pyrimidines available for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells like lymphocytes.
Signaling Pathway of Leflunomide's Active Metabolite
The following diagram illustrates the inhibition of the de novo pyrimidine synthesis pathway by the active metabolite of Leflunomide.
Caption: Inhibition of DHODH by Leflunomide's active metabolite blocks pyrimidine synthesis.
Experimental Protocol: Synthesis of Leflunomide
The synthesis of Leflunomide from this compound is a two-step process involving the formation of an acid chloride intermediate followed by an amide coupling reaction.
Step 1: Synthesis of 5-Methylisoxazole-4-carbonyl chloride
Caption: Workflow for the synthesis of the acid chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add thionyl chloride (1.5-2.0 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 5-Methylisoxazole-4-carbonyl chloride, which can be used in the next step without further purification.
Step 2: Amide Coupling to Synthesize Leflunomide
Materials:
-
5-Methylisoxazole-4-carbonyl chloride (from Step 1)
-
4-(Trifluoromethyl)aniline
-
Triethylamine or other suitable base
-
Anhydrous solvent (e.g., toluene, dichloromethane, or acetonitrile)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve 4-(Trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of 5-Methylisoxazole-4-carbonyl chloride (1.0 eq) in the same solvent to the cooled aniline solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Upon completion, the reaction mixture can be worked up by washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Leflunomide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene-heptane) to afford pure Leflunomide as a white solid.
| Parameter | Value |
| Starting Material | This compound |
| Product | Leflunomide |
| Overall Yield | 70-85% |
| Purity (by HPLC) | >99% |
Application 2: Synthesis of Antifungal 5-Methylisoxazole-4-carboxylic Oxime Esters
This compound can also serve as a precursor for the synthesis of novel oxime esters with potent antifungal properties. These compounds have shown significant activity against various plant pathogenic fungi.
Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Oxime Esters
The synthesis involves the activation of the carboxylic acid followed by esterification with an appropriate oxime.
Caption: General workflow for the synthesis of antifungal oxime esters.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
Substituted aldoxime or ketoxime
-
Triethylamine or another suitable base
-
Anhydrous solvent (e.g., dichloromethane)
-
Round-bottom flask with magnetic stirrer
Procedure (representative):
-
Activate the this compound by converting it to the acid chloride with thionyl chloride as described in the Leflunomide synthesis (Step 1).
-
In a separate flask, dissolve the desired oxime (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the oxime solution to 0-5 °C.
-
Slowly add a solution of the 5-Methylisoxazole-4-carbonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 5-Methylisoxazole-4-carboxylic oxime ester.
Biological Activity Data
A series of 5-Methylisoxazole-4-carboxylic oxime esters were synthesized and evaluated for their in vitro antifungal activities.[1]
| Compound | Target Fungus | EC₅₀ (μg/mL) |
| Oxime Ester Derivative (5g) | Botrytis cinerea | 1.95[1] |
| Trifloxystrobin (standard) | Botrytis cinerea | >50 |
| Lead Compound L1 | Botrytis cinerea | >50 |
These results demonstrate that derivatization of this compound into oxime esters can lead to compounds with potent and specific antifungal activity.[1]
References
Application Notes and Protocols for the Synthesis of Teriflunomide from 5-Methylisoxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of Teriflunomide, a key immunomodulatory drug, utilizing 5-methylisoxazole-4-carboxylic acid as the starting intermediate. The document outlines two primary synthetic methodologies, presents quantitative data in a comparative format, and includes diagrams of the synthetic pathways and the drug's mechanism of action.
Introduction
Teriflunomide is the active metabolite of leflunomide and functions as an inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for de novo pyrimidine synthesis.[1][2][3][4] By blocking this pathway, teriflunomide impedes the proliferation of rapidly dividing cells, particularly activated lymphocytes, making it an effective treatment for autoimmune diseases such as multiple sclerosis.[1][2] The synthesis of teriflunomide from 5-methylisoxazole-4-carboxylic acid is a common and efficient manufacturing route. This document details two established protocols: a traditional two-step method involving an acid chloride intermediate and a more recent, streamlined one-step process promoted by EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[5][6][7]
Synthesis of 5-Methylisoxazole-4-carboxylic Acid
The precursor, 5-methylisoxazole-4-carboxylic acid, can be synthesized through a multi-step process starting from ethylacetoacetate.
Experimental Protocol: Synthesis of 5-Methylisoxazole-4-carboxylic Acid
-
Step 1: Formation of Ethyl Ethoxymethyleneacetoacetic Ester: React ethylacetoacetate with triethylorthoformate and acetic anhydride. The reaction is typically conducted at a temperature range of 90 °C to 120 °C.[8]
-
Step 2: Formation of Ethyl-5-methylisoxazole-4-carboxylate: The resulting ethyl ethoxymethyleneacetoacetic ester is then combined with sodium acetate and hydroxylamine sulfate. This reaction is carried out at a low temperature, between -20 °C and 0 °C.[8]
-
Step 3: Hydrolysis to 5-methylisoxazole-4-carboxylic acid: The ethyl-5-methylisoxazole-4-carboxylate is hydrolyzed using a strong acid to yield 5-methylisoxazole-4-carboxylic acid.[8]
Teriflunomide Synthesis: Methodologies and Protocols
Two primary methods for the synthesis of Teriflunomide from 5-methylisoxazole-4-carboxylic acid are presented below.
Method 1: Two-Step Synthesis via Acid Chloride Intermediate
This traditional approach involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by coupling with 4-(trifluoromethyl)aniline and subsequent ring opening.[6][9][10]
-
Formation of 5-Methylisoxazole-4-carbonyl chloride:
-
To a slurry of 5-methylisoxazole-4-carboxylic acid (1.00 kg, 7.86 mol) in toluene (3.00 L), add thionyl chloride (~2.34 kg, 19.67 mol).[6]
-
Heat the reaction mixture to 75±5 °C and stir for 10-12 hours.[6]
-
After reaction completion, concentrate the mixture under reduced pressure at 55±5 °C to obtain 5-methylisoxazole-4-carbonyl chloride as a liquid.[6]
-
-
Coupling and Ring Opening to form Teriflunomide:
-
In a separate vessel, a mixture of 4-(trifluoromethyl)aniline (1.27 kg, 7.86 mol), ethyl methyl ketone (2.00 L), cesium carbonate (1.92 kg, 5.89 mol), and water (2.00 L) is heated to 55±5 °C.[6]
-
The previously prepared 5-methylisoxazole-4-carbonyl chloride is then added to this mixture.
-
This is followed by a ring-opening reaction using an aqueous base like sodium hydroxide.[6][9]
-
Acidification of the reaction mixture then yields Teriflunomide.[6]
-
Method 2: One-Step EDC-Promoted Synthesis
This newer method offers a more direct conversion, avoiding the use of a chlorinating agent.[5][7]
-
Reaction Setup: In a suitable reaction vessel, combine 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline.
-
Addition of EDC: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the mixture as a promoter.
-
Reaction Conditions: The reaction is carried out to completion. Specific temperature and time are optimized based on scale.
-
Workup and Isolation: Upon completion, the reaction mixture is worked up to isolate Teriflunomide. This method has been shown to be scalable for industrial production.[5][7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the two synthesis methods.
| Parameter | Method 1: Two-Step Synthesis | Method 2: One-Step EDC-Promoted Synthesis | Reference(s) |
| Starting Materials | 5-Methylisoxazole-4-carboxylic acid, Thionyl chloride, 4-(Trifluoromethyl)aniline, Cesium carbonate, Sodium hydroxide | 5-Methylisoxazole-4-carboxylic acid, 4-(Trifluoromethyl)aniline, EDC | [6],[5][7] |
| Key Intermediates | 5-Methylisoxazole-4-carbonyl chloride, Leflunomide (often not isolated) | None | [6] |
| Yield | Not explicitly stated for the full process in the provided search results. | >90% | [5][7] |
| Purity | >99.9% (after purification) | 99.495% | [6],[5][7] |
| Scale | 1.00 kg of starting carboxylic acid | Up to 7.5 kg of Teriflunomide produced | [6],[5][7] |
Visualizations
Synthesis Workflow
The following diagram illustrates the two synthetic routes to Teriflunomide from 5-methylisoxazole-4-carboxylic acid.
Caption: Synthetic routes to Teriflunomide.
Mechanism of Action: Signaling Pathway
The diagram below outlines the mechanism of action of Teriflunomide.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 3. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]
- 7. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 8. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
Application of 4-Methylisoxazole-5-carboxylic Acid in Agrochemical Research
Application Note & Protocol
For Research Use Only
Introduction
The isoxazole functional group is a significant scaffold in the development of biologically active molecules, demonstrating a wide array of pharmacological and agrochemical activities.[1][2] Derivatives of isoxazole have been successfully developed into commercial herbicides, fungicides, and insecticides. 4-Methylisoxazole-5-carboxylic acid is a member of this versatile chemical class. While it is more widely recognized as a pharmaceutical intermediate, its structural similarity to other biologically active isoxazoles suggests its potential for application in agrochemical research and development.[3]
This document provides an overview of the potential applications of this compound and its derivatives in agrochemical research, based on the activities observed in structurally related compounds. It also includes detailed protocols for preliminary screening of this compound for fungicidal and herbicidal properties.
Potential Agrochemical Applications
The core isoxazole structure is a key component in several commercial agrochemicals. This suggests that this compound could serve as a valuable starting point or lead compound for the discovery of new active ingredients.
1. Fungicidal Activity:
Derivatives of isoxazole have shown potent antifungal properties against a range of plant pathogens. For instance, novel 5-methylisoxazole-4-carboxylic oxime esters have demonstrated significant in vitro activity against economically important fungi such as Botrytis cinerea and Rhizoctonia solani.[3] This suggests that this compound could be a precursor for developing new fungicides. The mechanism of action for isoxazole fungicides can vary, but some are known to inhibit the synthesis of essential cellular components like 1,3-beta-D-glucan, which is crucial for the integrity of the fungal cell wall.
2. Herbicidal Activity:
Several isoxazole-containing compounds are potent herbicides.[4] Notably, 5-Methyl-4-isoxazolecarboxylic acid, an isomer of the title compound, has been reported to exhibit herbicidal effects on species like Digitaria ciliaris.[3] The mechanism for many isoxazole herbicides involves the inhibition of critical plant enzymes. One common target is protoporphyrinogen oxidase (Protox), an enzyme involved in the chlorophyll biosynthesis pathway.[4] Inhibition of Protox leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, causes rapid cell membrane disruption. Other isoxazole derivatives have been investigated as herbicide safeners, which protect crops from herbicide injury by enhancing the metabolism of the herbicide in the crop plant.[5]
Quantitative Data from Related Compounds
The following tables summarize the biological activity of isoxazole derivatives that are structurally related to this compound. This data provides a benchmark for potential efficacy.
Table 1: Antifungal Activity of a 5-Methylisoxazole-4-carboxylic Oxime Ester Derivative
| Compound | Target Pathogen | Efficacy Metric | Value | Reference |
| Compound 5g¹ | Botrytis cinerea | EC₅₀ | 1.95 µg/mL | [3] |
| Target Compounds | B. cinerea, R. solani, V. mali, G. graminis | Activity at 50 µg/mL | Certain Antifungal Activities | [3] |
| ¹Compound 5g is a specific 5-methylisoxazole-4-carboxylic oxime ester. |
Table 2: Herbicidal Activity of Isoxazole Derivatives
| Compound | Target Weed | Efficacy Metric | Value | Reference |
| Compound 5r¹ | Echinochloa crus-galli (Barnyard Grass) | Weed Control Index (WCI) | 53.9% | [6] |
| Isoxazole Derivatives | E. crus-galli, Digitaria sanguinalis, Chenopodium serotinum | Herbicidal Activity | Good Activities | [4] |
| ¹Compound 5r is 5-(3-Fluoro-2-hydroxylphenyl) isoxazole. |
Experimental Protocols
The following are detailed protocols for the preliminary screening of this compound for antifungal and herbicidal activity.
Protocol 1: In Vitro Antifungal Assay (Poisoned Food Technique)
Objective: To determine the inhibitory effect of this compound on the mycelial growth of a target fungal pathogen (e.g., Botrytis cinerea).
Materials:
-
This compound
-
Target fungal culture (e.g., Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Sterile Petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile distilled water
-
Laminar flow hood
-
Incubator
-
Micropipettes
-
Sterile cork borer (5 mm)
-
Ruler
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving. Allow the medium to cool to approximately 50-55°C in a water bath.
-
Poisoned Media Preparation: Under a laminar flow hood, add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). For example, to make 100 mL of 50 µg/mL media, add 500 µL of the 10 mg/mL stock solution. Also, prepare a control plate containing PDA with the same concentration of DMSO used in the highest concentration treatment. Gently swirl the flasks to ensure thorough mixing.
-
Plating: Pour approximately 20 mL of the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing 7-day-old culture of the target fungus, cut a 5 mm disc of mycelium using a sterile cork borer.
-
Incubation: Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish. Seal the plates with paraffin film and incubate them at 25 ± 2°C in the dark.
-
Data Collection: After 3-5 days, or when the mycelial growth in the control plate has reached the edge of the plate, measure the diameter of the fungal colony in two perpendicular directions for each plate.
-
Analysis: Calculate the percentage of mycelial growth inhibition (MGI) for each concentration using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:
-
dc = average diameter of the fungal colony in the control plate.
-
dt = average diameter of the fungal colony in the treated plate.
-
-
The EC₅₀ value (the concentration that inhibits 50% of growth) can be determined by probit analysis of the inhibition data.
Protocol 2: Whole-Plant Herbicidal Screening (Post-Emergence)
Objective: To evaluate the post-emergence herbicidal efficacy of this compound on a model weed species (e.g., Digitaria ciliaris or Echinochloa crus-galli).
Materials:
-
This compound
-
Seeds of a target weed (e.g., Digitaria ciliaris) and a crop (e.g., corn or soybean for selectivity testing)
-
Pots (10 cm diameter) filled with standard potting mix
-
Greenhouse or controlled environment growth chamber
-
Spray chamber or handheld sprayer
-
Acetone
-
Tween 20 (surfactant)
-
Distilled water
Methodology:
-
Plant Growth: Sow 5-10 seeds of the target weed and crop species in separate pots. Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 14-hour photoperiod). Water the plants as needed.
-
Test Solution Preparation: Prepare a stock solution of this compound in acetone. For the final spray solution, dilute the stock solution with distilled water containing 0.5% (v/v) Tween 20 to achieve the desired application rates (e.g., 100, 250, 500, 1000 g a.i./ha). A control solution containing acetone and Tween 20 at the same concentrations should also be prepared.
-
Application: When the weed seedlings have reached the 2-3 leaf stage, apply the test solutions using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Ensure uniform coverage of the foliage.
-
Incubation and Observation: Return the treated plants to the greenhouse. Observe the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting, mortality) at 3, 7, and 14 days after treatment (DAT).
-
Data Collection:
-
Visual Injury Rating: Score the herbicidal injury on a scale of 0 to 100%, where 0 = no effect and 100 = complete plant death.
-
Biomass Reduction: At 14 DAT, harvest the above-ground plant tissue, place it in a labeled paper bag, and dry it in an oven at 70°C for 72 hours. Record the dry weight.
-
-
Analysis: Calculate the percent biomass reduction compared to the untreated control. The GR₅₀ value (the application rate that causes a 50% reduction in plant growth) can be calculated using dose-response analysis.
Visualizations
Caption: General workflow for the screening and development of a candidate agrochemical.
Caption: Proposed herbicidal mechanism of action via Protox inhibition.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Derivatization of 4-Methylisoxazole-5-carboxylic Acid for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methylisoxazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including immunomodulatory, anticancer, and antifungal effects. This scaffold is notably a key component of the approved immunomodulatory drug Leflunomide and its active metabolite, Teriflunomide. The derivatization of the carboxylic acid moiety is a primary strategy for modulating the pharmacokinetic and pharmacodynamic properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
These application notes provide an overview of common derivatization strategies for this compound, focusing on the synthesis of amide and ester derivatives. Detailed experimental protocols and quantitative data on the biological activities of representative derivatives are presented to guide researchers in their drug discovery efforts.
Key Derivatization Strategies
The primary point for derivatization of this compound is the carboxylic acid group, which readily participates in reactions such as amidation and esterification.
1. Amide Formation: The most common derivatization is the formation of amides through coupling with a diverse range of primary and secondary amines. This is typically achieved via:
- Peptide Coupling Reagents: Standard coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of a catalyst such as 4-Dimethylaminopyridine (DMAP) facilitate the direct formation of an amide bond.
- Acyl Chloride Intermediate: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with amines to form the corresponding amide.
2. Ester Formation: Esterification can be accomplished by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification) or by converting the carboxylic acid to an acyl chloride followed by reaction with an alcohol. A specific example is the formation of oxime esters, which have shown promise as antifungal agents.
Quantitative Data Summary
The following tables summarize yields and biological activities for representative derivatives of the 4-methylisoxazole-carboxylic acid scaffold.
Table 1: Synthesis Yields of Isoxazole-Amide Derivatives
| Compound ID | Derivative Structure | Starting Material | Amine | Coupling Method | Yield (%) | Reference |
| 1a | N-(4-(tert-butyl)phenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-(tert-butyl)aniline | EDC, DMAP | 77% | [1] |
| 1b | 3-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-5-methylisoxazole-4-carboxamide | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 3,4-dimethoxyaniline | EDC, DMAP | 90% | [1] |
| 1c | N-(4-chloro-2,5-dimethoxyphenyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide | 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid | 4-chloro-2,5-dimethoxyaniline | EDC, DMAP | 67% | [1] |
Note: The examples in Table 1 are for the 3-aryl-5-methylisoxazole-4-carboxamide scaffold, but the synthetic methodology is directly applicable to this compound.
Table 2: Biological Activity of 4-Methylisoxazole-5-carboxamide Derivatives
| Compound ID | Target | Biological Activity | Assay Type | IC₅₀ / EC₅₀ | Reference |
| 2a | FMS-like tyrosine kinase 3 (FLT3) | Kinase Inhibition | Biochemical Assay | 106 nM | [2] |
| 2b | FLT3-ITD (mutant) | Kinase Inhibition | Biochemical Assay | 301 nM | [2] |
| 3a (Oxime Ester) | Botrytis cinerea | Antifungal Activity | In vitro growth inhibition | 1.95 µg/mL | [3] |
Note: Compounds 2a and 2b are complex quinazoline derivatives of 5-methylisoxazole-4-carboxylic acid, demonstrating the potential for potent and selective kinase inhibition.
Signaling Pathway and Mechanism of Action
Derivatives of this compound, such as Leflunomide and Teriflunomide, are known to exert their immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH) .[4][5][6] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells like activated T and B lymphocytes.[7][8] By blocking DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and a reduction in the inflammatory response.[5][8] Other derivatives have been shown to act as potent inhibitors of kinases such as FLT3, which is implicated in certain types of leukemia.[2]
Caption: Inhibition of DHODH by 4-methylisoxazole-5-carboxamide derivatives.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis via EDC Coupling
This protocol describes the coupling of this compound with a representative amine using EDC and DMAP.
Caption: Workflow for amide synthesis via EDC coupling.
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 - 1.5 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
1% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., n-hexane:ethyl acetate)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add DMAP (0.2 eq) and EDC (1.2 eq).
-
Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 30 minutes.
-
Add the desired amine derivative (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1% aqueous NaHCO₃ solution and brine.[1]
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization from an appropriate solvent system to yield the desired amide derivative.
Protocol 2: Synthesis of 4-Methylisoxazole-5-carbonyl Chloride and Subsequent Amidation
This two-step protocol is an alternative for synthesizing amides, particularly for less reactive amines.
Caption: Workflow for amide synthesis via an acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Desired amine
-
Tertiary amine base (e.g., Triethylamine, DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
Step A: Synthesis of 4-Methylisoxazole-5-carbonyl Chloride
-
Carefully add this compound to an excess of thionyl chloride at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-methylisoxazole-5-carbonyl chloride is often used in the next step without further purification.
Step B: Amidation
-
Dissolve the desired amine (1.0 eq) and a tertiary amine base like triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 4-methylisoxazole-5-carbonyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction by adding water.
-
Extract the product with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or crystallization to obtain the final amide product.
Conclusion
The derivatization of this compound is a proven strategy in medicinal chemistry for generating novel compounds with significant therapeutic potential. The formation of amides and esters allows for fine-tuning of the molecule's properties to enhance biological activity and improve drug-like characteristics. The protocols and data provided herein serve as a foundational guide for researchers aiming to explore this valuable chemical scaffold in their drug discovery programs. The well-established role of its derivatives as DHODH inhibitors offers a clear mechanistic starting point, while the potential for targeting other enzymes like kinases highlights the versatility of this privileged structure.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 5-methyl- N-(2-arylquinazolin-7-yl)isoxazole-4-carboxamide analogues as highly selective FLT3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 4. researchgate.net [researchgate.net]
- 5. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Leflunomide: mode of action in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Leflunomide? [synapse.patsnap.com]
Application Notes and Protocols: 4-Methylisoxazole-5-carboxylic Acid in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-methylisoxazole-5-carboxylic acid as a key building block in the synthesis of novel antifungal agents. The following sections detail the synthetic pathways, experimental protocols, and biological activities of derived compounds, offering valuable insights for researchers in the field of medicinal chemistry and drug discovery.
Introduction
The isoxazole scaffold is a prominent feature in many biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic and structural properties make it an attractive moiety for the design of novel therapeutic agents.[1] In the realm of antifungal drug discovery, isoxazole derivatives have demonstrated significant potential, often acting through mechanisms similar to those of established azole antifungals by inhibiting key enzymes in the fungal cell membrane biosynthesis pathway.[4] this compound is a versatile starting material, offering a reactive handle for the synthesis of a diverse range of derivatives, including esters and amides, with promising antifungal activities.[5][6]
Synthesis of Antifungal Agents from this compound
A primary route for developing antifungal agents from this compound involves its conversion into various ester and amide derivatives. A notable example is the synthesis of 5-methylisoxazole-4-carboxylic oxime esters, which have shown potent antifungal activity.[5] The general synthetic scheme involves the activation of the carboxylic acid, followed by reaction with a hydroxylamine derivative to form the corresponding oxime ester.
Synthetic Pathway of 5-Methylisoxazole-4-Carboxylic Oxime Esters
Caption: Synthetic route to 5-methylisoxazole-4-carboxylic oxime esters.
Experimental Protocols
Protocol 1: Synthesis of 4-Methylisoxazole-5-carbonyl chloride
This protocol describes the conversion of this compound to its corresponding acid chloride, a key intermediate for further derivatization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound in toluene, add an excess of thionyl chloride.
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-methylisoxazole-5-carbonyl chloride.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of 5-Methylisoxazole-4-carboxylic Oxime Esters
This protocol details the synthesis of the target antifungal compounds from the acid chloride intermediate.
Materials:
-
4-Methylisoxazole-5-carbonyl chloride
-
Substituted aldoxime
-
Pyridine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the substituted aldoxime and pyridine in dichloromethane in a round-bottom flask and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 4-methylisoxazole-5-carbonyl chloride in dichloromethane to the cooled mixture with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-methylisoxazole-4-carboxylic oxime ester.
Antifungal Activity Data
The synthesized 5-methylisoxazole-4-carboxylic oxime esters have been evaluated for their in vitro antifungal activity against a panel of pathogenic fungi. The results, expressed as EC₅₀ values (the concentration of the compound that inhibits 50% of fungal growth), are summarized in the table below.[5]
| Compound | Fungal Strain | EC₅₀ (µg/mL)[5] |
| 5g | Botrytis cinerea | 1.95[5] |
| Rhizoctonia solani | >50 | |
| Valsa mali | >50 | |
| Gaeumannomyces graminis | >50 | |
| Lead Compound L1 | Botrytis cinerea | >50 |
| Trifloxystrobin | Botrytis cinerea | 2.83 |
Data extracted from Zhang et al. (2022).[5]
Experimental Workflow for Antifungal Agent Development
The overall workflow for the development of antifungal agents based on the this compound scaffold is depicted below.
Caption: Workflow for synthesis and evaluation of antifungal agents.
Mechanism of Action
While the specific molecular targets of the newly synthesized 5-methylisoxazole-4-carboxylic oxime esters require further investigation, isoxazole-containing compounds often exhibit antifungal activity through mechanisms similar to other azole antifungals.[4] The proposed mechanism of action for many azole antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.
Caption: Proposed mechanism of action for isoxazole-based antifungal agents.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel antifungal agents. The derivatization of its carboxylic acid moiety into esters and amides has yielded compounds with significant in vitro activity against pathogenic fungi. The protocols and data presented herein provide a solid foundation for further research and development in this promising area of medicinal chemistry. Future work should focus on expanding the library of derivatives, exploring structure-activity relationships, and elucidating the precise molecular mechanisms of action to optimize the antifungal potency and spectrum of these compounds.
References
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 5. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 6. Synthesis, antifungal activity and QSAR of some novel carboxylic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analysis of 5-Methylisoxazole-4-carboxylic acid.
An HPLC (High-Performance Liquid Chromatography) method has been established for the analysis of 5-Methylisoxazole-4-carboxylic acid, a known degradation product of the immunosuppressive drug Leflunomide. This application note provides a detailed protocol for the quantification of 5-Methylisoxazole-4-carboxylic acid using a stability-indicating reversed-phase HPLC method.
Application Notes
A reversed-phase HPLC method is effective for the separation and quantification of 5-Methylisoxazole-4-carboxylic acid.[1] The mobile phase typically consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer like a phosphate or ammonium acetate buffer.[1][2] The use of a C18 stationary phase is common for this type of analysis.[1][2][3][4]
Detection is generally carried out using a UV detector at a wavelength of 260 nm, where the analyte exhibits significant absorbance.[1][2][4] For mass spectrometry-compatible methods, phosphoric acid in the mobile phase can be substituted with formic acid.[5] The method is scalable and can be adapted for preparative separation to isolate impurities, and it is also suitable for pharmacokinetic studies.[5] The purity of commercially available 5-Methylisoxazole-4-carboxylic acid is often assessed by HPLC, with typical purities exceeding 98.0%.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the These values are based on validated methods for Leflunomide and its degradation products.
| Parameter | Value |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~ 0.1 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.3 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
This section details the methodology for the
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: Novapak C18, 150 mm × 3.9 mm, 4 µm particle size.[1][4]
-
Mobile Phase: A mixture of methanol and 20 mM phosphate buffer (pH 5.3) in a 70:30 (v/v) ratio.[1][4]
-
Column Temperature: Ambient.
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 20 mM phosphate buffer and adjust the pH to 5.3 using phosphoric acid or a suitable base. Filter the buffer through a 0.45 µm membrane filter. Prepare the mobile phase by mixing the filtered buffer with methanol in a 30:70 (v/v) ratio and degas before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Methylisoxazole-4-carboxylic acid reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the range of 1 - 50 µg/mL.
-
Sample Preparation: The sample preparation will depend on the matrix. For bulk drug analysis, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For formulated products, an extraction step may be required.
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 20 µL of each working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak area for 5-Methylisoxazole-4-carboxylic acid.
-
Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.
-
Determine the concentration of 5-Methylisoxazole-4-carboxylic acid in the sample solution from the calibration curve.
Experimental Workflow Diagram
References
- 1. japsonline.com [japsonline.com]
- 2. Isolation and characterization of a degradation product in leflunomide and a validated selective stability-indicating HPLC–UV method for their quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A rapid stability indicating HPLC method for the analysis of Leflunomide and its related impurities in bulk drug and formulations [] [jag.journalagent.com]
- 4. iosrjournals.org [iosrjournals.org]
- 5. 5-Methylisoxazole-4-carboxylic acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for NMR Characterization of 5-Methylisoxazole-4-carboxylic Acid Reaction Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the synthesis and Nuclear Magnetic Resonance (NMR) characterization of common reaction products of 5-methylisoxazole-4-carboxylic acid, specifically focusing on its ester and amide derivatives. This information is critical for researchers in medicinal chemistry and drug development, as isoxazole-based compounds are pivotal scaffolds in various therapeutic agents.
Introduction to 5-Methylisoxazole-4-carboxylic Acid and its Derivatives
5-Methylisoxazole-4-carboxylic acid is a key heterocyclic building block in organic synthesis. Its derivatives are integral to the development of pharmaceuticals, most notably as a precursor to the immunosuppressive drug Leflunomide. The reactivity of the carboxylic acid group allows for the straightforward synthesis of esters and amides, enabling the exploration of a wide range of chemical space for drug discovery. Accurate characterization of these products is essential, with NMR spectroscopy being the primary analytical tool for structural elucidation and purity assessment.
NMR Characterization Data
The following tables summarize the ¹H and ¹³C NMR chemical shift data for 5-methylisoxazole-4-carboxylic acid and its derivatives. Please note that while extensive searches were conducted, definitive, publicly available ¹H and ¹³C NMR data for the specific, unsubstituted methyl 5-methylisoxazole-4-carboxylate and 5-methylisoxazole-4-carboxamide were not found. Therefore, data for the closely related ethyl ester and the N-substituted amide, Leflunomide, are provided as representative examples.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Methyl (Isoxazole) | Isoxazole-H | Other Protons |
| 5-Methylisoxazole-4-carboxylic Acid | DMSO-d6 | 2.49 (s) | 8.64 (s) | 13.5 (br s, COOH) |
| Ethyl 5-methylisoxazole-4-carboxylate | CDCl₃ | 2.75 (s) | 8.35 (s) | 4.35 (q, 2H, OCH₂), 1.38 (t, 3H, OCH₂CH₃) |
| Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) | DMSO-d6 | 2.49 (s) | 8.64 (s) | 7.27 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 10.5 (s, 1H, NH)[1] |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | Methyl (Isoxazole) | Isoxazole C3 | Isoxazole C4 | Isoxazole C5 | Carbonyl | Other Carbons |
| 5-Methylisoxazole-4-carboxylic Acid | DMSO-d6 | 11.5 | 158.0 | 110.0 | 170.0 | 162.5 | - |
| Ethyl 5-methylisoxazole-4-carboxylate | CDCl₃ | 12.2 | 157.5 | 109.8 | 169.5 | 162.1 | 61.2 (OCH₂), 14.2 (OCH₂CH₃) |
| Leflunomide (N-(4-trifluoromethylphenyl)-5-methylisoxazole-4-carboxamide) | DMSO-d6 | 12.0 | 157.0 | 112.0 | 168.0 | 158.0 | Aromatic carbons: 120-140, CF₃ carbon |
Experimental Protocols
The following are general protocols for the synthesis of ester and amide derivatives of 5-methylisoxazole-4-carboxylic acid. These should be adapted and optimized based on specific substrate and laboratory conditions.
Protocol 1: Synthesis of Ethyl 5-Methylisoxazole-4-carboxylate (Esterification)
This protocol is adapted from the synthesis of related isoxazole esters.
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Ethanol (absolute)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of 5-methylisoxazole-4-carboxylic acid in an excess of absolute ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 5-methylisoxazole-4-carboxylate.
-
Purify the product by column chromatography on silica gel if necessary.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 5-Methylisoxazole-4-carboxamide (Amidation)
This protocol provides a general method for the synthesis of a primary amide from a carboxylic acid.
Materials:
-
5-Methylisoxazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Ammonia solution (concentrated aqueous) or ammonia gas
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Acid Chloride Formation: In a fume hood, suspend or dissolve 5-methylisoxazole-4-carboxylic acid in an anhydrous solvent (e.g., dichloromethane). Add a stoichiometric excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methylisoxazole-4-carbonyl chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous solvent. At 0 °C, add a concentrated aqueous solution of ammonia dropwise, or bubble ammonia gas through the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 5-methylisoxazole-4-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the mechanism of action of Leflunomide, a key drug derived from 5-methylisoxazole-4-carboxylic acid, and a general experimental workflow for the synthesis and characterization of its derivatives.
Caption: Mechanism of action of Leflunomide.
The diagram above illustrates how Leflunomide, after its conversion to the active metabolite Teriflunomide, inhibits the enzyme dihydroorotate dehydrogenase (DHODH). This inhibition blocks the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of lymphocytes. The resulting cell cycle arrest and reduction in lymphocyte activity lead to the drug's anti-inflammatory and immunosuppressive effects.[2][3][4][5]
References
Application Notes and Protocols for the Integration of 4-Methylisoxazole-5-Carboxylic Acid Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide chains is a powerful strategy in drug discovery and development, offering the potential to enhance therapeutic properties such as metabolic stability, receptor affinity, and bioavailability. Isoxazole moieties, in particular, are recognized for their diverse biological activities, including anti-inflammatory, anticancer, and antibacterial properties. This document provides detailed application notes and protocols for the use of a 4-methylisoxazole-5-carboxylic acid derivative, specifically 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), in solid-phase peptide synthesis (SPPS). While the core structure is a methylisoxazole carboxylic acid, the presence of an amino group on AMIA classifies it as a β-amino acid, enabling its incorporation into peptide backbones.[1][2][3]
The protocols outlined below are based on established methodologies for the successful coupling of AMIA to a resin-bound peptide.[1][2] These methods can serve as a valuable starting point for researchers looking to synthesize novel α/β-mixed peptides with potential therapeutic applications. The inclusion of such moieties can lead to the development of peptidomimetics with improved pharmacological profiles.[1][2]
Data Presentation: Reagents and Conditions for AMIA Coupling
The following table summarizes the key reagents and conditions for the successful coupling of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) to a peptide resin during solid-phase peptide synthesis.
| Parameter | Condition | Reference |
| AMIA Equivalents | 3 eq | [1] |
| Coupling Reagent | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphonate) | [1] |
| Coupling Reagent Equivalents | 3 eq | [1] |
| Base | DIPEA (N,N-diisopropylethylamine) | [1] |
| Base Equivalents | 6 eq | [1] |
| Reaction Time (Standard) | 2 hours | [1] |
| Reaction Time (Ultrasonic Agitation) | 3 x 15 minutes | [1] |
| Solvent | DMF (N,N-Dimethylformamide) | [1] |
| Monitoring Method | Kaiser Test | [1] |
Experimental Protocols
This section provides a detailed protocol for the incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) at the N-terminus of a peptide chain synthesized on a solid support using Fmoc/tBu strategy.
Protocol 1: Standard Coupling of AMIA to a Peptidyl Resin
This protocol describes the manual coupling of AMIA to the N-terminus of a resin-bound peptide.
1. Resin Preparation:
- Swell the peptide-resin in DMF.
- Perform Fmoc deprotection of the N-terminal amino acid using 20-25% piperidine in DMF (2 x 10 minutes).[3]
- Wash the resin thoroughly with DMF (7 x 1 minute), followed by DCM (3 x 1 minute), and MeOH (3 x 1 minute).[1]
2. AMIA Activation and Coupling:
- In a separate vessel, prepare the coupling solution by dissolving 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA) (3 equivalents relative to the resin loading), HATU (3 equivalents), in DMF.
- Add DIPEA (6 equivalents) to the solution and mix thoroughly.
- Add the activated AMIA solution to the deprotected peptide-resin.
- Agitate the reaction mixture for 2 hours at room temperature.[1]
3. Monitoring and Washing:
- Monitor the coupling reaction for the disappearance of free primary amines using the Kaiser test.[1]
- If the Kaiser test is positive, indicating an incomplete reaction, the coupling step can be repeated.
- Upon completion, wash the resin extensively with DMF (7 x 1 minute), DCM (3 x 1 minute), and MeOH (3 x 1 minute).[1]
- Dry the resin in vacuo.[1]
Protocol 2: Ultrasonic-Agitated Coupling of AMIA
This alternative protocol utilizes ultrasonic agitation to potentially enhance coupling efficiency and reduce reaction time.
1. Resin Preparation:
- Follow the same resin preparation and Fmoc deprotection steps as described in Protocol 1.
2. AMIA Activation and Coupling with Ultrasonic Agitation:
- Prepare the activation solution as described in Protocol 1.
- Add the activated AMIA solution to the deprotected peptide-resin.
- Place the reaction vessel in an ultrasonic bath and sonicate for 15 minutes.[1]
- Repeat the sonication step two more times for a total of three 15-minute intervals.[1]
3. Monitoring and Washing:
- After the final sonication, monitor the reaction completion with the Kaiser test.
- Wash and dry the resin as described in Protocol 1.
Protocol 3: Cleavage and Deprotection
This protocol outlines the final step of cleaving the synthesized peptide from the resin and removing side-chain protecting groups.
1. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail of TFA/H₂O/TIS (95:2.5:2.5, v/v/v).[1]
2. Cleavage Reaction:
- Add the cleavage cocktail to the dried peptide-resin.
- Allow the reaction to proceed for 2 hours at room temperature.[1]
3. Peptide Precipitation and Purification:
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the peptide by adding cold diethyl ether.
- Centrifuge to pellet the peptide and decant the ether.
- Wash the peptide pellet with cold ether.
- Lyophilize the crude peptide to obtain a dry powder.
- The peptide can then be purified using standard techniques such as reverse-phase HPLC.
Visualizations
Chemical Structure of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)
Caption: Chemical structure of 5-amino-3-methyl-isoxazole-4-carboxylic acid.
Experimental Workflow for AMIA Incorporation in SPPS
Caption: Workflow for the solid-phase synthesis of peptides containing AMIA.
Potential Signaling Pathway Modulation by Peptidomimetics
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for the Amidation of 4-Methylisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the amidation of 4-methylisoxazole-5-carboxylic acid, a crucial transformation in the synthesis of various biologically active compounds. The document outlines three common and effective methods: activation via acyl chloride formation, direct coupling using carbodiimide reagents, and amidation facilitated by a uronium-based coupling agent.
Introduction
The 4-methylisoxazole-5-carboxamide moiety is a key structural feature in numerous pharmacologically active molecules. The synthesis of these amides from this compound is a fundamental reaction in medicinal chemistry and drug discovery. The choice of amidation protocol can significantly impact reaction efficiency, yield, and purity of the final product. This document presents a comparative overview of three widely used methods, complete with detailed experimental procedures and quantitative data to aid in method selection and optimization.
Comparative Data of Amidation Protocols
The following tables summarize the reaction conditions and yields for the amidation of this compound and its derivatives using different protocols.
Table 1: Amidation via Acyl Chloride Formation
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-(Trifluoromethyl)aniline | Triethylamine | Toluene | Overnight | 0 to RT | ~52% | [1][2] |
| Substituted benzenesulfonohydrazide | - | Dichloromethane | 5 | RT | Good yields | [2] |
Table 2: Amidation using EDC and an Additive
| Amine Substrate | Coupling Additive | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| 4-Chloro-2,5-dimethoxyphenylamine | DMAP | - | Dichloromethane | Not Specified | RT | 67% | [3] |
| N-(4-methoxyphenyl)aniline | DMAP | - | Dichloromethane | Not Specified | RT | 71% | [3] |
| 4-(Methylthio)phenylamine | DMAP | - | Dichloromethane | Not Specified | RT | 81% | [3] |
| 4-(Trifluoromethoxy)phenylamine | DMAP | - | Dichloromethane | Not Specified | RT | 67.5% | [3] |
| 4-Amino-N-(4-methoxybenzyl)benzamide | HOBt, DMAP | DIPEA | Acetonitrile | 42 | 23 | Low (11-19%) | [4] |
Table 3: Amidation using HATU
| Amine Substrate | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Various Amines (General Protocol) | DIPEA or Triethylamine | DMF or Acetonitrile | 1-18 | 0 to RT | Generally high | [5][6][7][8] |
| Peptide Coupling (Solid Phase) | DIPEA | DMF | 2 | RT | Not specified | [9] |
Experimental Protocols
Protocol 1: Amidation via Acyl Chloride Formation
This two-step protocol involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with the amine.
Step 1: Synthesis of 4-Methylisoxazole-5-carbonyl chloride
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add excess thionyl chloride (SOCl₂) (e.g., 5-10 eq).
-
Optionally, a catalytic amount of dimethylformamide (DMF) can be added.
-
Heat the mixture to reflux for 2-3 hours.
-
After completion of the reaction (monitored by TLC or disappearance of starting material), remove the excess thionyl chloride under reduced pressure.
-
The resulting crude 4-methylisoxazole-5-carbonyl chloride is typically used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 4-methylisoxazole-5-carbonyl chloride in an anhydrous aprotic solvent (e.g., toluene, dichloromethane).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (1.1-1.5 eq) in the same solvent.
-
Slowly add the amine solution to the acyl chloride solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for the time indicated in Table 1 or until completion as monitored by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1N HCl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using EDC and HOBt/DMAP
This protocol utilizes a carbodiimide coupling agent (EDC) to activate the carboxylic acid in situ, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (DMAP) to improve efficiency and reduce side reactions.[3][4]
-
Dissolve this compound (1.0 eq) in an appropriate solvent (e.g., dichloromethane, DMF, acetonitrile).
-
Add the amine (1.0-1.2 eq), EDC·HCl (1.1-1.5 eq), and the additive (HOBt, 0.1-1.0 eq; or DMAP, 0.1-1.0 eq).
-
If necessary, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (1.5-3.0 eq).
-
Stir the reaction mixture at room temperature for the time indicated in Table 2 or until the reaction is complete (monitored by TLC).
-
After completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a weak acid (e.g., 5% citric acid or 1N HCl), a weak base (e.g., saturated sodium bicarbonate solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Amidation using HATU
HATU is a highly efficient uronium-based coupling reagent that often provides high yields and short reaction times.[5][6][7][8]
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.
-
Add HATU (1.0-1.2 eq) and a tertiary amine base like DIPEA or triethylamine (2.0-3.0 eq).
-
Stir the mixture at room temperature for 10-20 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature for the time indicated in Table 3 or until completion (typically 1-4 hours, monitored by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for the amidation of this compound.
Caption: General chemical scheme for the amidation of this compound.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 9. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Methylisoxazole-5-carboxylic acid synthesis.
Welcome to the technical support center for the synthesis of 4-Methylisoxazole-5-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction conditions and overcome common challenges.
Troubleshooting Guide
Encountering issues in the synthesis of this compound is common. This guide provides solutions to frequently observed problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient hydrolysis of the ester intermediate. - Degradation of the product. | - Monitor reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; some related syntheses benefit from temperatures between 120°C and 140°C. - For hydrolysis, consider using a strong acid like 60% aqueous H₂SO₄ or a base like 10% NaOH, followed by careful acidification.[1][2] - Avoid prolonged exposure to harsh acidic or basic conditions, especially at high temperatures, to prevent ring opening or decarboxylation.[3] |
| Formation of Isomeric Impurities | - Lack of regioselectivity in the cyclization step. | - Control the reaction temperature carefully during cyclization; lower temperatures (e.g., -20°C to 0°C) can improve regioselectivity in similar syntheses.[1][4] - The order of reagent addition can influence the outcome. A reverse addition, where the hydroxylamine solution is added to the reaction mixture, has been shown to improve selectivity in some cases.[4] |
| Presence of Unreacted Starting Materials | - Incorrect stoichiometry. - Insufficient reaction time. | - Ensure accurate measurement of all reactants. - Extend the reaction time and monitor for the disappearance of starting materials by TLC or HPLC. |
| Product Degradation during Workup | - The isoxazole ring can be sensitive to strong acids or bases, leading to ring-opening.[3] - Decarboxylation can occur at elevated temperatures.[3] | - Perform workup and purification at moderate temperatures. - Use a dry, inert atmosphere (e.g., nitrogen or argon) if product instability is suspected.[3] - Consider crystallization from a suitable solvent system, such as a toluene and acetic acid mixture, to purify the final product and remove impurities.[4] |
| Difficulty in Product Purification | - Carboxylic acids can be challenging to purify via chromatography. | - Crystallization is often an effective purification method for carboxylic acids.[4] - Conversion to a salt for purification, followed by regeneration of the free acid, can be a viable alternative.[3] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common approach involves the synthesis of an intermediate ester, such as ethyl 4-methylisoxazole-5-carboxylate, followed by hydrolysis to the carboxylic acid. The ester is typically formed through a cyclization reaction involving a β-ketoester derivative and a source of hydroxylamine.
Q2: How can I minimize the formation of the 3-methylisoxazole-5-carboxylic acid isomer?
The formation of isomeric impurities is a known challenge in isoxazole synthesis.[4] To favor the desired 4-methyl isomer, careful control of reaction conditions is crucial. Lowering the reaction temperature during the cyclization step can enhance regioselectivity.[1][4] The choice of base and solvent can also play a significant role.
Q3: What are the recommended conditions for the hydrolysis of the ester intermediate?
Both acidic and basic conditions can be used for the hydrolysis of the ester. For example, refluxing with 10% aqueous sodium hydroxide followed by acidification with dilute HCl has been reported for a similar isoxazole ester.[2] Alternatively, hydrolysis using 60% aqueous sulfuric acid has been shown to be effective and can reduce reaction times compared to other acid mixtures.[1]
Q4: My final product is difficult to purify. What are some alternative purification strategies?
If standard chromatographic methods are not effective, consider crystallization. A novel crystallizing solvent system of 2% acetic acid in toluene has been reported to significantly reduce impurity levels for a similar compound.[4] Another strategy is to convert the carboxylic acid to a salt, purify the salt by recrystallization, and then regenerate the free acid.[3]
Q5: Are there any stability concerns with this compound?
Isoxazole rings, particularly those with electron-donating or withdrawing groups, can be susceptible to degradation. The carboxylic acid group can lead to decarboxylation at high temperatures.[3] Furthermore, the isoxazole ring can be prone to cleavage under harsh acidic or basic conditions.[3] It is advisable to store the compound in a cool, dry place and handle it under an inert atmosphere when possible.
Experimental Protocols
The following are generalized experimental protocols adapted from the synthesis of structurally related isoxazole carboxylic acids. These should be optimized for the specific synthesis of this compound.
Protocol 1: Synthesis of Ethyl 4-Methylisoxazole-5-carboxylate (Illustrative)
This protocol is adapted from the synthesis of a related compound and should be optimized.
-
React an appropriate β-ketoester with a suitable reagent like triethyl orthoformate in the presence of acetic anhydride. The reaction is typically heated to around 100-120°C.
-
The resulting intermediate is then reacted with hydroxylamine sulfate in the presence of a mild base such as sodium acetate. This cyclization step is often performed at a low temperature (e.g., -10°C to 0°C) to improve regioselectivity.[4]
-
After the reaction is complete, the mixture is worked up, typically by extraction with an organic solvent.
-
The crude product can be purified by distillation under reduced pressure or chromatography.
Protocol 2: Hydrolysis to this compound
-
Acidic Hydrolysis:
-
The ethyl 4-methylisoxazole-5-carboxylate is reacted with a strong acid, such as 60% aqueous sulfuric acid.[1]
-
The mixture is heated to facilitate hydrolysis, with continuous removal of the ethanol byproduct by distillation at 80-88°C.[1]
-
The reaction progress is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is cooled, and the product is isolated, for example, by filtration if it precipitates, or by extraction.
-
The crude product is then purified, preferably by crystallization.
-
-
Basic Hydrolysis:
-
The ethyl 4-methylisoxazole-5-carboxylate is refluxed with a 10% aqueous solution of sodium hydroxide for several hours.[2]
-
After the reaction, the mixture is cooled.
-
The solution is then acidified with dilute hydrochloric acid to precipitate the carboxylic acid.[2]
-
The solid product is collected by filtration, washed with water, and dried.
-
Data Summary
The following tables summarize typical reaction conditions and yields for the synthesis of related isoxazole carboxylic acids, which can serve as a starting point for optimization.
Table 1: Reaction Conditions for Ester Hydrolysis
| Method | Reagents | Temperature (°C) | Reaction Time | Yield | Reference |
| Acidic Hydrolysis | 60% aqueous H₂SO₄ | 80 - 88 | 3.5 hours | High | [1] |
| Basic Hydrolysis | 10% NaOH, then dil. HCl | Reflux | 4 hours | Not specified | [2] |
Visualizations
The following diagrams illustrate the key processes in the synthesis and troubleshooting of this compound.
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methylisoxazole-5-carboxylic Acid
This guide provides troubleshooting advice and frequently asked questions for the purification of 4-Methylisoxazole-5-carboxylic acid by recrystallization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, ensuring high recovery.[1][2] For this compound, a polar compound, polar solvents are a good starting point.[1] While specific solubility data is not widely published, a mixture of toluene and acetic acid has been mentioned in patent literature for the crystallization of this compound.[3] It is highly recommended to perform small-scale solubility tests with various solvents (e.g., water, ethanol, ethyl acetate, or mixtures like ethanol/water) to determine the optimal system for your specific sample purity.
Q2: My compound "oiled out" instead of crystallizing. What should I do?
A2: "Oiling out" occurs when the compound melts before it dissolves or when a supersaturated solution separates into a liquid phase instead of forming solid crystals. This can be caused by a very high level of impurities, a solvent with a boiling point higher than the compound's melting point, or excessively rapid cooling.[1]
-
Solution 1: Reheat and Dilute. Reheat the mixture until the oil fully dissolves. Add a small amount of additional hot solvent to decrease the saturation level, then allow it to cool much more slowly.[1]
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Solution 2: Modify the Solvent System. If the problem persists, the chosen solvent may be inappropriate. You can try a different solvent or, if using a mixed solvent system, alter the ratio of the solvents.[1]
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Solution 3: Pre-purify. If the crude material is highly impure, consider a preliminary purification step, such as column chromatography, before attempting recrystallization.[1]
Q3: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A3: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated or that nucleation has not initiated.
-
Induce Nucleation: Try scratching the inside of the flask with a glass rod just below the solvent's surface. The microscopic scratches can provide a surface for crystal growth.[4]
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Add a Seed Crystal: If you have a small amount of pure this compound, add a tiny crystal to the solution. This provides a template for other molecules to crystallize upon.[1][4]
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Increase Concentration: Carefully evaporate some of the solvent by gently heating the solution or by passing a stream of nitrogen or air over the surface. This will increase the concentration of the compound.[1]
-
Cool to a Lower Temperature: If the solution has cooled to room temperature, try placing it in an ice-water bath to further decrease the compound's solubility.[4]
Q4: My final yield is very low. What are the common causes and solutions?
A4: A low yield can result from several factors during the recrystallization process.
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Cause 1: High Solubility in Cold Solvent. The compound may be too soluble in the chosen solvent, even at low temperatures, causing a significant amount to remain in the mother liquor.
-
Solution: Select a more suitable solvent or solvent system where the compound has lower solubility when cold. You can also try cooling the filtrate in an ice bath to recover a second crop of crystals.[1]
-
-
Cause 2: Excessive Washing. Washing the collected crystals with too much solvent can redissolve a portion of the product.
-
Solution: Wash the crystals with a minimal amount of ice-cold solvent.[1]
-
-
Cause 3: Premature Crystallization. The compound may have crystallized on the filter paper or in the funnel during a hot filtration step.
Q5: When should I use a two-solvent (solvent/anti-solvent) system?
A5: A two-solvent system is effective when you cannot find a single solvent that meets the criteria of high solubility at high temperatures and low solubility at low temperatures. This is often the case if your compound is very soluble in most common solvents even at room temperature.[1] The procedure involves dissolving the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly adding a miscible "bad" anti-solvent (in which it is poorly soluble) to the hot solution until it becomes cloudy, indicating saturation.[1][6] A small addition of the "good" solvent should clarify the solution before it is cooled slowly.
Quantitative Data Summary
| Solvent/System | Boiling Point (°C) | Rationale for Use | Potential Issues |
| Water | 100 °C | A polar, non-flammable, and inexpensive solvent. Often suitable for polar organic acids.[7] | The compound may have low solubility even in hot water, or it may be too soluble if other polar functional groups are present. |
| Ethanol/Water | Variable | A highly tunable mixed-solvent system. The ratio can be adjusted to achieve optimal solubility characteristics.[5] | Can promote oiling out if not cooled slowly. Finding the correct ratio requires careful experimentation. |
| Toluene/Acetic Acid | Variable | This mixture has been cited for use with the target compound.[3] Toluene is a good solvent for aromatic rings, while acetic acid can aid the solubility of the carboxylic acid group. | Requires careful handling in a fume hood due to flammability and corrosivity. The non-volatile acetic acid can be difficult to remove from the final crystals. |
| Ethyl Acetate | 77 °C | A moderately polar solvent that is often a good choice for compounds with intermediate polarity. | May be too good of a solvent, leading to low recovery. Flammable. |
Experimental Protocols
General Protocol for Recrystallization of this compound
Note: This is a general procedure. The choice of solvent and specific volumes should be determined by preliminary small-scale tests.
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Solvent Selection: Test the solubility of a small amount of the crude material in various potential solvents (~0.5 mL) in test tubes. A good solvent will dissolve the compound when heated but show significantly lower solubility at room temperature and upon cooling in an ice bath.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to boiling (using a steam bath, heating mantle, or hot plate) while stirring or swirling. Continue to add small portions of the hot solvent until the compound just dissolves completely.[4]
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Hot Filtration (Optional): If insoluble impurities are present in the hot solution, they must be removed. Pre-heat a stemless or short-stemmed glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.[5] This step minimizes premature crystallization.
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath for 15-20 minutes to maximize crystal yield.
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Collection and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small volume of ice-cold recrystallization solvent to remove any residual soluble impurities from the crystal surfaces.[1]
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Drying: Allow air to be pulled through the crystals on the filter for several minutes to help them dry. Then, carefully transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or in a desiccator.
Logical Workflow Diagram
Caption: A flowchart for troubleshooting common issues during recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. edu.rsc.org [edu.rsc.org]
- 3. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: 4-Methylisoxazole-5-carboxylic Acid Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 4-Methylisoxazole-5-carboxylic acid reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves a two-step process. The first step is the condensation of ethyl acetoacetate with a trialkyl orthoformate, such as triethyl orthoformate, to form an intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate. This intermediate is then cyclized with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) to yield ethyl 4-methylisoxazole-5-carboxylate. The final step is the hydrolysis of the ester to the desired this compound.[1][2]
Q2: What are the primary factors that negatively impact the yield of my reaction?
A2: Several factors can lead to reduced yields, including the formation of isomeric impurities, degradation of the isoxazole ring, and incomplete reactions.[1][3] Careful control of reaction temperature, choice of reagents, and purification of intermediates are crucial for maximizing yield.[1][2]
Q3: How can I minimize the formation of the 3-methylisoxazole isomer?
A3: The formation of the undesired ethyl 3-methylisoxazole-4-carboxylate isomer is a common issue.[1] To minimize this, consider isolating and purifying the ethyl 2-(ethoxymethylene)-3-oxobutanoate intermediate before the cyclization step.[1][2] Additionally, conducting the cyclization reaction at lower temperatures, for instance between -20 °C and 10 °C, can enhance the selectivity of the reaction.[1][2]
Q4: What are the optimal conditions for the hydrolysis of the ester to the carboxylic acid?
A4: While various acidic conditions can be used for hydrolysis, using 60% aqueous sulfuric acid has been reported to provide higher yields and significantly shorter reaction times (e.g., 3.5 hours) compared to mixtures like acetic acid and hydrochloric acid.[2] This can also reduce the formation of by-products associated with prolonged exposure to harsh acidic conditions at reflux.[2]
Q5: Is the this compound product prone to degradation?
A5: Yes, the isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.[3] Decarboxylation at high temperatures is another potential degradation pathway.[3] It is advisable to use moderate temperatures during workup and purification and to handle the compound in a dry, inert atmosphere to minimize degradation.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | - Formation of isomeric by-products.- Degradation of the product during hydrolysis or workup.- Incomplete reaction in one or more steps. | - Purify the ethoxymethyleneacetoacetic ester intermediate before cyclization.[1][2]- Optimize hydrolysis conditions by using 60% aqueous H2SO4 instead of harsher acid mixtures.[2]- Monitor reaction progress using TLC or HPLC to ensure completion.[3] |
| Presence of significant isomeric impurity (ethyl 3-methylisoxazole-4-carboxylate) in the ester intermediate | Non-specific attack by the nitrogen of hydroxylamine during cyclization. | - Lower the temperature of the cyclization reaction to a range of -20 °C to 0 °C.[1]- Use hydroxylamine sulfate in the presence of a milder base like sodium acetate.[1][2]- Isolate and purify the intermediate before proceeding with cyclization.[1][2] |
| Formation of unknown impurities during the reaction | - Side reactions due to impurities in starting materials.- Product degradation under the reaction or workup conditions. | - Ensure the purity of all starting materials.- Avoid prolonged exposure to high temperatures and harsh acidic or basic conditions.[3]- Consider crystallization of the final product using a suitable solvent system, such as a toluene and acetic acid mixture, which has been shown to be effective for similar compounds.[1] |
| Difficult purification of the final carboxylic acid | Carboxylic acids can be challenging to purify via chromatography. | - Crystallization is often the most effective purification method.[1]- Consider converting the carboxylic acid to a salt for purification, followed by regeneration of the free acid.[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methylisoxazole-5-carboxylate
This protocol is a generalized procedure based on common synthetic methods.[1][2]
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Formation of Ethyl 2-(ethoxymethylene)-3-oxobutanoate:
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In a round-bottom flask equipped with a distillation apparatus, combine ethyl acetoacetate, triethyl orthoformate, and a catalytic amount of acetic anhydride.
-
Heat the mixture to approximately 100-120 °C.
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Ethanol will be generated and should be removed by distillation to drive the reaction to completion.
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Once the theoretical amount of ethanol has been collected, allow the mixture to cool.
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For optimal results, purify the resulting ethyl 2-(ethoxymethylene)-3-oxobutanoate by vacuum distillation.[1]
-
-
Cyclization:
-
Prepare a solution of hydroxylamine sulfate and sodium acetate in water and cool it to between -10 °C and 0 °C in an ice-salt bath.
-
Slowly add the purified ethyl 2-(ethoxymethylene)-3-oxobutanoate to the cooled hydroxylamine solution with vigorous stirring, ensuring the temperature remains below 10 °C.
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After the addition is complete, continue to stir the reaction mixture at low temperature for several hours.
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Allow the reaction to warm to room temperature and stir overnight.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 4-methylisoxazole-5-carboxylate.
-
Protocol 2: Hydrolysis to this compound
This protocol utilizes optimized hydrolysis conditions for improved yield.[2]
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To the crude ethyl 4-methylisoxazole-5-carboxylate, add 60% aqueous sulfuric acid.
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Heat the mixture to a temperature of 80-90 °C. A continuous distillation setup can be used to remove the ethanol as it is formed.[2]
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Monitor the reaction by TLC or HPLC. The reaction is typically complete within 3-4 hours.[2]
-
Cool the reaction mixture in an ice bath. The this compound should precipitate.
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Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
If necessary, the product can be further purified by recrystallization.
Visualized Workflows
Caption: Workflow for the synthesis of this compound.
References
- 1. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Isoxazole Ring Formation
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during isoxazole ring synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming an isoxazole ring?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other notable methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1]
Q2: How do solvent and temperature influence the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters in isoxazole synthesis. The choice of solvent can impact reactant solubility, reaction rate, and the regioselectivity of 1,3-dipolar cycloadditions.[1] Temperature optimization is crucial for controlling reaction kinetics. Excessively high temperatures can lead to the formation of side products and decomposition, while low temperatures may result in slow or incomplete reactions.[1]
Q3: My 1,3-dipolar cycloaddition reaction is resulting in low yields. What are the likely causes and how can I address them?
A3: Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the rapid dimerization of the in-situ generated nitrile oxide to form furoxans.[1][3] To minimize this, a slight excess of the nitrile oxide precursor can be beneficial. The choice of base and solvent for generating the nitrile oxide is also critical. Additionally, optimizing the reaction temperature is important, as higher temperatures can sometimes favor dimerization.[1]
Q4: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[4] Regioselectivity is governed by both electronic and steric factors of the dipole and dipolarophile.[3][4] For instance, the reaction of terminal alkynes with nitrile oxides generally favors the 3,5-disubstituted isoxazole.[3] To enhance the formation of a specific isomer, strategies include the use of catalysts (e.g., Copper(I) or Ruthenium(II)) and careful selection of substituents with specific electronic and steric properties.[3]
Troubleshooting Guide
Low Reaction Yield
| Potential Cause | Recommended Solution(s) |
| Inefficient Nitrile Oxide Generation | Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions.[1] Verify the purity of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[1] |
| Dimerization of Nitrile Oxide (Furoxan Formation) | Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1][3] Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[1] Consider lowering the reaction temperature to disfavor the dimerization reaction.[3] |
| Reactant Decomposition | If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst.[1] |
| Catalyst Inactivity | For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Pre-activation may be necessary.[1] |
| Side Reactions of Starting Materials | Protect sensitive functional groups on the starting materials that are not compatible with the reaction conditions.[1] Purify starting materials to remove impurities that could lead to side reactions.[1] |
Poor Regioselectivity
| Issue | Suggested Approaches |
| Formation of 3,4- and 3,5-disubstituted isomer mixture | The Huisgen 1,3-dipolar cycloaddition of nitrile oxides and terminal alkynes typically favors the 3,5-disubstituted isoxazole.[4] To improve selectivity, consider using less polar solvents.[4] The in-situ generation of the nitrile oxide from an oxime precursor can also help improve selectivity by maintaining a low concentration of the dipole.[4] |
| Preferential formation of the 3,4-regioisomer is desired | The synthesis of 3,4-disubstituted isoxazoles can be more challenging.[4] Strategies to favor this isomer include the use of internal alkynes, which can lead to 3,4,5-trisubstituted isoxazoles.[4] Alternative synthetic routes, such as the enamine-based [3+2] cycloaddition or the cyclocondensation of β-enamino diketones, have been shown to be highly regiospecific for the synthesis of 3,4-disubstituted isoxazoles.[4] |
Experimental Protocols
General Procedure for the Synthesis of 5-Arylisoxazoles
This protocol describes the synthesis of 5-arylisoxazoles via the reaction of 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in an aqueous medium.[5]
-
To a 25-mL round-bottom flask, add 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol), hydroxylamine hydrochloride (1 mmol), and water (5 mL).
-
Stir the mixture at 50 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration to yield the pure 5-arylisoxazole. This method often avoids the need for traditional chromatographic purification.[5]
One-Pot Synthesis of 3-Benzoylisoxazolines
This procedure outlines the synthesis of 3-benzoylisoxazolines from α-nitroketones and alkenes.[1]
-
In a reaction vessel, dissolve the α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL).
-
Add chloramine-T (0.0625 mmol) to the solution.
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.
Visual Guides
Caption: Troubleshooting logic for low reaction yield in isoxazole synthesis.
Caption: General workflow for 1,3-dipolar cycloaddition.
References
Technical Support Center: Purification of 4-Methylisoxazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 4-Methylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can arise from starting materials, side reactions during synthesis, and degradation. Key impurities often include:
-
Positional Isomers: The most prevalent impurity is often the isomeric 5-Methylisoxazole-4-carboxylic acid, which can be challenging to separate due to similar physical properties.
-
Unreacted Starting Materials: Depending on the synthetic route, residual starting materials may be present.
-
By-products: Side-reactions can lead to various by-products.
-
Degradation Products: The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, and the carboxylic acid moiety can undergo decarboxylation at elevated temperatures.
Q2: What is the recommended initial step for purifying crude this compound?
A2: Recrystallization is a highly effective and recommended initial purification step for solid organic compounds like this compound. It is particularly useful for removing less soluble or more soluble impurities.
Q3: How can I monitor the purity of my sample during the purification process?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the purity of this compound. A reverse-phase HPLC method can effectively separate the target compound from its impurities, allowing for quantitative assessment of purity.
Troubleshooting Guides
Recrystallization
Issue: Oiling out during cooling.
An "oil" or liquid phase separates from the solution instead of solid crystals.
-
Cause: The solute's melting point may be lower than the boiling point of the solvent, or the concentration of impurities is high, leading to a significant melting point depression.
-
Solution:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.
-
Allow the solution to cool more slowly to encourage crystal nucleation.
-
Issue: Poor or no crystal formation upon cooling.
The solution remains clear even after cooling.
-
Cause: Too much solvent was used, and the solution is not saturated.
-
Solution:
-
Evaporate some of the solvent to increase the concentration of the solute.
-
Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
-
Cool the solution to a lower temperature (e.g., in an ice bath).
-
Issue: Low recovery of purified product.
The yield of crystals after filtration is significantly lower than expected.
-
Cause:
-
The compound has significant solubility in the cold solvent.
-
Too much solvent was used, and a large amount of the product remains in the mother liquor.
-
Premature crystallization occurred during hot filtration.
-
-
Solution:
-
Ensure the solution is cooled sufficiently to minimize solubility.
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
-
To recover more product, the mother liquor can be concentrated and a second crop of crystals can be collected.
-
HPLC Analysis
Issue: Co-elution of the main peak with an impurity.
Two or more compounds elute at the same retention time, appearing as a single, often broad or asymmetrical, peak.
-
Cause: The chromatographic conditions are not optimized to resolve the analyte from a closely related impurity, such as a positional isomer.
-
Solution:
-
Modify the Mobile Phase: Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve resolution.
-
Change the pH: Adjusting the pH of the aqueous phase can alter the ionization state of the carboxylic acid and potentially change the retention behavior of the analyte and impurities differently.
-
Use a Different Stationary Phase: If mobile phase optimization is unsuccessful, switching to a column with a different stationary phase (e.g., a phenyl or a different C18 column from another manufacturer) can provide different selectivity.
-
Issue: Poor peak shape (tailing or fronting).
The chromatographic peaks are not symmetrical.
-
Cause:
-
Tailing: Can be caused by interactions of the analyte with active sites on the silica support of the stationary phase, or by column overload.
-
Fronting: Often indicates column overload or a problem with the sample solvent.
-
-
Solution:
-
For Tailing: Add a small amount of a competing agent, like triethylamine, to the mobile phase to block active silanol groups. Ensure the sample concentration is within the linear range of the column.
-
For Fronting: Dilute the sample. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the mobile phase.
-
Experimental Protocols
Protocol 1: Recrystallization of Crude this compound
This protocol describes a general procedure for the purification of crude this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Solvent 1 (in which the compound is soluble, e.g., Ethanol or Ethyl Acetate)
-
Solvent 2 (in which the compound is poorly soluble, e.g., Heptane or Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of the hot "soluble" solvent (Solvent 1) while stirring and heating until the solid is fully dissolved.
-
Slowly add the "poorly soluble" solvent (Solvent 2) dropwise to the hot solution until the solution becomes slightly turbid (cloudy).
-
Add a few more drops of the hot "soluble" solvent until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture (in the same ratio as the final recrystallization mixture).
-
Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data (Example):
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | 85% | >98% |
| Yield | - | 75-85% |
| Appearance | Off-white to yellowish powder | White crystalline solid |
Protocol 2: HPLC Analysis of this compound
This protocol provides a starting point for the HPLC analysis of this compound purity.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: A linear gradient from 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Determine the area percentage of the main peak corresponding to this compound and any impurity peaks.
-
The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Visualizations
Caption: A general workflow for the purification of crude this compound.
Caption: A troubleshooting decision tree for common HPLC separation issues.
References
Technical Support Center: 4-Methylisoxazole-5-carboxylic Acid Synthesis
Welcome to the technical support center for the reaction scale-up of 4-Methylisoxazole-5-carboxylic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges encountered during synthesis and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent and versatile methods for synthesizing the isoxazole core, adaptable for this compound, involve the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[1] For this specific molecule, a primary route involves the reaction of a derivative of 2-formylpropanoic acid (a β-ketoester equivalent) with hydroxylamine, followed by cyclization.
Q2: What are the primary challenges when scaling up the synthesis of this compound?
A2: Scaling up this synthesis presents several key challenges:
-
Exothermic Reaction Control: The condensation and cyclization steps can be exothermic. Managing heat dissipation is critical on a larger scale to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition and Mixing: Ensuring homogenous mixing of reactants in large vessels is crucial for consistent reaction progress and to avoid localized "hot spots" or areas of high concentration, which can lead to impurity formation.
-
Impurity Profile Management: Byproducts, such as isomeric isoxazoles (e.g., 3-methylisoxazole-5-carboxylic acid) or products from side-reactions of hydroxylamine, can become more significant at scale.[1][2]
-
Crystallization and Isolation: Achieving a consistent crystal form, particle size, and purity during large-scale crystallization can be difficult. The choice of solvent and cooling profile are critical parameters.[3]
-
Process Safety: Handling hydroxylamine, which can be unstable, requires careful safety protocols, especially at industrial quantities.
Q3: How can I improve the yield and purity of my product during scale-up?
A3: To enhance yield and purity, focus on optimizing several key parameters:
-
Temperature Control: Maintain a consistent and optimized reaction temperature. Lower temperatures can sometimes improve selectivity and reduce byproduct formation.[2]
-
pH Control: The pH of the reaction medium is critical for the cyclization step. Careful control can maximize the yield of the desired product.
-
Solvent Selection: The choice of solvent affects reactant solubility, reaction rates, and the impurity profile.[1] Acetic acid or buffered aqueous/alcoholic systems are often used.
-
Purification Method: Develop a robust crystallization procedure. Utilizing a mixed-solvent system or performing a pH swing can help in selectively precipitating the desired carboxylic acid while leaving impurities in the mother liquor. A toluene/acetic acid mixture has been noted for reducing impurities in a similar isoxazole synthesis.[3]
Synthesis and Scale-Up Workflow
The following diagram illustrates the logical workflow from initial synthesis to process scale-up, highlighting key decision points and considerations.
Caption: Logical workflow for the synthesis and scale-up of this compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Possible Causes | Recommended Solutions |
| Low Reaction Yield | 1. Incomplete reaction due to insufficient time or non-optimal temperature.[4] 2. Sub-optimal pH for the cyclization step. 3. Degradation of starting materials or product under harsh conditions (e.g., high temperature).[1] 4. Poor quality of starting materials. | 1. Monitor reaction by HPLC to determine the optimal reaction time. Systematically vary the temperature to find the ideal balance between reaction rate and stability. 2. Perform small-scale experiments to screen for the optimal pH. Use a buffer system for better control at scale. 3. Consider lowering the reaction temperature, even if it extends the reaction time.[2] 4. Verify the purity of starting materials (e.g., ethyl 2-formylpropanoate, hydroxylamine) before use. |
| High Impurity Levels (Isomer Formation) | 1. Reaction temperature is too high, promoting side reactions.[1] 2. Incorrect stoichiometry or rate of addition of hydroxylamine. 3. Lack of pH control during the reaction. | 1. Lower the reaction temperature and control it within a narrow range (±2°C). 2. Add the hydroxylamine solution slowly and sub-surface to ensure rapid mixing and avoid localized high concentrations. 3. Implement a robust pH control strategy using an appropriate acid or base. |
| Poor Product Isolation / Oily Product | 1. Presence of residual solvents or impurities inhibiting crystallization. 2. Inappropriate crystallization solvent. 3. Cooling the solution too quickly, leading to oiling out instead of crystallization. | 1. Ensure the preceding steps effectively remove impurities. Consider an additional wash or charcoal treatment of the reaction mixture. 2. Screen for anti-solvents or mixed-solvent systems that promote crystallinity. Toluene has been shown to be effective in similar systems.[3] 3. Implement a controlled, slow cooling profile. Seeding the solution with a small amount of pure crystals can also promote proper crystallization. |
Low Yield Troubleshooting Workflow
If you are experiencing low yields, this decision tree can help diagnose the root cause.
Caption: A troubleshooting workflow for diagnosing the cause of low reaction yields.
Experimental Protocol: Synthesis of this compound
This protocol describes a representative lab-scale synthesis. For scale-up, all additions, temperature controls, and work-up procedures must be re-evaluated.
Reaction Scheme:
References
Preventing degradation of 4-Methylisoxazole-5-carboxylic acid during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Methylisoxazole-5-carboxylic acid during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The most prevalent synthesis route involves a multi-step process starting from ethyl acetoacetate. This typically includes:
-
Reaction of ethyl acetoacetate with an orthoformate (e.g., triethylorthoformate) to form an ethoxymethyleneacetoacetic ester intermediate.
-
Cyclization of the intermediate with a hydroxylamine salt (e.g., hydroxylamine hydrochloride or sulfate) in the presence of a base to yield ethyl 4-methylisoxazole-5-carboxylate.
-
Hydrolysis of the resulting ester to the final carboxylic acid.
Q2: What are the primary degradation pathways for this compound during synthesis?
A2: The primary degradation pathways observed during synthesis, particularly in the hydrolysis step, include:
-
Hydrolytic Ring Opening: The isoxazole ring is susceptible to cleavage under strong acidic or basic conditions, especially at elevated temperatures. This can lead to the formation of various acyclic byproducts.[1]
-
Decarboxylation: Carboxylic acids on heterocyclic rings can undergo decarboxylation (loss of CO2) when heated, which would result in the formation of 4-methylisoxazole.
-
Formation of Isomeric Impurities: During the cyclization step, the isomeric impurity, 3-methylisoxazole-4-carboxylic acid (or its ester), can be formed.
Q3: What are the visible signs of degradation of this compound?
A3: Visual indicators of degradation can include a change in the color of the solid material, for instance, from off-white to yellow or brown. In analytical chromatograms, such as those from HPLC or LC-MS, the appearance of new peaks or a decrease in the purity of the main peak over time are clear signs of degradation.
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: To maintain the integrity of this compound, it is recommended to store it in a tightly sealed container in a cool, dry, and dark environment. To minimize potential degradation from moisture, high temperatures, and light, long-term storage under refrigeration (2-8°C) in an inert atmosphere (e.g., argon or nitrogen) is advisable.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield of this compound after hydrolysis. | Degradation during hydrolysis: Prolonged reaction time or excessively high temperatures in the presence of strong acid or base can lead to ring opening or decarboxylation. | Optimize hydrolysis conditions. Reduce reaction time and/or temperature. Consider using a milder acid catalyst or a biphasic system to protect the product as it forms. For example, using 60% aqueous H2SO4 with continuous removal of ethanol can reduce reaction time and byproduct formation.[2] |
| Presence of a significant amount of 3-methylisoxazole-4-carboxylic acid isomer. | Lack of regioselectivity during cyclization: The reaction conditions for the formation of the isoxazole ring may not be optimal, leading to the formation of the undesired isomer. | Carefully control the temperature during the cyclization reaction. A lower temperature (e.g., -5°C to 0°C) can improve regioselectivity. The choice of base can also influence the isomeric ratio. |
| Discoloration of the final product (yellowing or browning). | Oxidation or exposure to light: The compound may be sensitive to air and light, leading to the formation of colored impurities. | Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light, especially during purification and storage. Use of amber-colored glassware is recommended. |
| Formation of new impurity peaks in HPLC analysis of the final product. | Instability under current storage conditions (temperature, humidity): The product may be degrading over time due to improper storage. | Ensure the product is stored in a cool, dry place, away from light. For long-term storage, use a desiccator and consider refrigeration under an inert atmosphere. |
| Inconsistent results in subsequent reactions using the synthesized acid. | Degradation of the starting material: The this compound may have degraded prior to use. | Use a fresh batch of the compound or re-purify the existing stock before use. It is crucial to confirm the purity of the material immediately before starting a new reaction. |
Quantitative Data on Degradation
The following table summarizes the degradation of Leflunomide, a drug that degrades into this compound, under various stress conditions. This provides insight into the conditions that can lead to the formation and potential subsequent degradation of the target compound.
| Stress Condition | Reagents and Conditions | % Degradation of Leflunomide | Identified Degradation Products | Reference |
| Acidic Hydrolysis | 0.1 N HCl at room temperature for 16 hours | Significant degradation | 4-(trifluoromethyl)aniline and 5-methylisoxazole-4-carboxylic acid | [3] |
| Alkaline Hydrolysis | 0.1 N NaOH at room temperature for 6 hours | High degradation | 4-(trifluoromethyl)aniline and 5-methylisoxazole-4-carboxylic acid | [3] |
| Neutral Hydrolysis | Water at room temperature for 24 hours | Susceptible to degradation | Not specified | [3] |
| Oxidative | 3% H2O2 | Minor degradation | Not specified | [3] |
| Photolytic | UV light | Minor degradation | Not specified | [3] |
| Thermal | Dry heat | Minor degradation | Not specified | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methylisoxazole-5-carboxylate
This protocol describes a common method for the synthesis of the ester precursor to this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine ethyl acetoacetate and triethylorthoformate.
-
Reaction: Heat the mixture to 120-130°C for 2 hours.
-
Intermediate Formation: Cool the reaction mixture and slowly add a solution of hydroxylamine hydrochloride and sodium acetate in ethanol.
-
Cyclization: Stir the mixture at room temperature for 12-16 hours.
-
Work-up: Remove the ethanol under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-methylisoxazole-5-carboxylate. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Hydrolysis of Ethyl 4-Methylisoxazole-5-carboxylate
This protocol outlines the hydrolysis of the ester to the final carboxylic acid, with considerations to minimize degradation.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methylisoxazole-5-carboxylate in a mixture of acetic acid and concentrated hydrochloric acid (e.g., a 1:1 ratio).
-
Hydrolysis: Heat the mixture to reflux (around 100-110°C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice water.
-
Isolation: The solid this compound will precipitate. Collect the solid by filtration.
-
Purification: Wash the solid with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Caption: Diagram showing the main degradation pathways for this compound.
References
- 1. Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Identification of 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline degradation products for leflunomide by high-performance thin-layer chromatography coupled with high-resolution mass spectrometry - ProQuest [proquest.com]
Technical Support Center: Optimizing Catalyst Selection for 4-Methylisoxazole-5-carboxylic Acid Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 4-Methylisoxazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing the this compound core structure?
A1: The synthesis of the isoxazole ring in this compound and its esters typically involves a [3+2] cycloaddition reaction. The choice of catalyst is crucial for optimizing yield, purity, and reaction conditions. The main strategies include:
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Base-Catalyzed Condensation/Cyclization: This is a common method involving the reaction of a β-ketoester with hydroxylamine. The base plays a critical role in facilitating the condensation and subsequent cyclization.
-
Acid-Catalyzed Cyclization: Acidic conditions can also promote the formation of the isoxazole ring from suitable precursors. However, pH control is critical as it can influence the regioselectivity of the reaction.[1]
-
Metal-Catalyzed Cycloadditions: Transition metals, such as copper(I) and ruthenium(II), are often employed to catalyze the [3+2] cycloaddition of nitrile oxides with alkynes.[1] These methods can offer high regioselectivity.
-
Organocatalysis: Metal-free organic catalysts, such as 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO), can be used to promote the synthesis of isoxazoles under sustainable conditions.[1]
Q2: I am observing a significant amount of an isomeric impurity, 3-methylisoxazole-4-carboxylate, in my synthesis. How can this be minimized?
A2: The formation of the 3-methyl isomer is a common issue arising from the non-specific attack of the nitrogen lone pair on the carbonyl carbon of the intermediate. To minimize this impurity:
-
Temperature Control: Maintaining a low reaction temperature (e.g., -20°C to 0°C) during the cyclization step can significantly suppress the formation of the undesired isomer.
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Reagent Choice: Using hydroxylamine sulfate in the presence of sodium acetate is a method employed to improve selectivity.
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Purification of Intermediates: Ensuring the purity of the starting materials and intermediates can prevent side reactions that lead to isomeric byproducts.
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can be attributed to several factors:
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Incomplete Reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion. Adjusting reaction time or temperature may be necessary.
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Side Reactions: The dimerization of nitrile oxide intermediates to form furoxans is a common side reaction that consumes starting material.[1] Generating the nitrile oxide in situ at a low concentration can mitigate this.
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Suboptimal Catalyst Performance: The chosen catalyst may not be optimal for your specific substrate or conditions. A screening of different catalysts (see table below) may be necessary.
-
Product Degradation: The isoxazole ring or the carboxylic acid group may be sensitive to the workup conditions. Avoid harsh acidic or basic conditions if possible.
Q4: What are the best practices for the hydrolysis of ethyl 4-methylisoxazole-5-carboxylate to the corresponding carboxylic acid?
A4: The hydrolysis of the ethyl ester is a critical final step. To optimize this:
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Acid Hydrolysis: Using a strong acid like 60% aqueous sulfuric acid has been shown to give higher yields and shorter reaction times compared to mixtures like acetic acid and HCl.[2]
-
Base Hydrolysis: Alternatively, base-catalyzed hydrolysis using sodium hydroxide in a mixture of solvents like THF, methanol, and water is also effective.
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Temperature and Reaction Time: Careful control of temperature and reaction time is crucial to prevent the formation of byproducts from prolonged exposure to harsh conditions.[2]
Catalyst Performance Comparison
| Catalyst Type | Catalyst Examples | Typical Yields | Reaction Conditions | Advantages | Disadvantages |
| Base Catalysts | Sodium Hydroxide, Sodium Acetate, Triethylamine | Moderate to High | Often low to ambient temperatures. | Readily available, cost-effective. | Can lead to isomeric impurities if not controlled. |
| Acid Catalysts | Sulfuric Acid, Hydrochloric Acid | Moderate to High | Varies, can require elevated temperatures for hydrolysis. | Effective for hydrolysis of ester precursors. | Can promote side reactions and degradation.[2] |
| Transition Metal Catalysts | Copper(I) iodide (CuI), Ruthenium(II) complexes | High | Mild conditions, often at room temperature. | High regioselectivity, broad substrate scope.[1] | Cost, potential for metal contamination in the final product.[1] |
| Organocatalysts | TEMPO | Good to Excellent | Mild, often metal-free conditions. | Environmentally friendly, avoids metal contamination.[1] | May require specific substrates and conditions. |
| Heterogeneous Catalysts | Silica gel-supported Sodium Hydrogen Sulfate (NaHSO₄/SiO₂) | Good | Mild conditions. | Easy to separate and recycle. | May have lower activity than homogeneous catalysts. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Presence of Isomeric Impurity | - High reaction temperature during cyclization.- Non-selective reagents. | - Lower the reaction temperature to between -20°C and 0°C.- Use hydroxylamine sulfate with sodium acetate. |
| Low Overall Yield | - Dimerization of nitrile oxide intermediate.- Incomplete reaction.- Suboptimal catalyst. | - Generate nitrile oxide in situ at low concentration.- Monitor reaction progress and adjust time/temperature.- Screen different types of catalysts (e.g., base, metal, organocatalyst). |
| Formation of Furoxan Byproducts | - Dimerization of the nitrile oxide intermediate.[1] | - Ensure the dipolarophile is present in sufficient concentration.- Generate the nitrile oxide slowly in situ. |
| Hydrolysis of Ester During Workup | - Presence of water under acidic or basic conditions. | - Use anhydrous solvents and reagents.- Perform a neutral workup if the product is sensitive. |
| Difficulty in Product Purification | - Presence of closely-eluting isomers or byproducts. | - Optimize reaction conditions to minimize impurity formation.- Consider crystallization or conversion to a salt for purification. |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methylisoxazole-5-carboxylate (Ester Precursor)
This protocol is adapted from a general method for preparing 3,5-disubstituted-4-isoxazolecarboxylic esters.[3]
Materials:
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Ethyl β-aminocrotonate
-
1-Nitropropane
-
Triethylamine
-
Phosphorus oxychloride
-
Chloroform
-
Hydrochloric acid (6 N)
-
Sodium hydroxide solution (5%)
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Saturated brine
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Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve ethyl β-aminocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine in chloroform.
-
Cool the flask in an ice bath.
-
Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform to the stirred reaction mixture.
-
After the addition is complete (approximately 3 hours), remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 15 hours.
-
Pour the reaction mixture into a separatory funnel and wash with cold water.
-
Wash the chloroform layer with 6 N hydrochloric acid until the aqueous wash remains acidic.
-
Successively wash the chloroform layer with 5% aqueous sodium hydroxide and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Remove the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation to yield ethyl 4-methylisoxazole-5-carboxylate.
Protocol 2: Hydrolysis to this compound
This protocol is based on an acid-catalyzed hydrolysis method.[2]
Materials:
-
Ethyl 4-methylisoxazole-5-carboxylate
-
60% aqueous Sulfuric Acid
Procedure:
-
In a two-necked flask equipped with a mechanical stirrer and a distillation apparatus, charge the crude ethyl 4-methylisoxazole-5-carboxylate and 60% sulfuric acid.
-
Heat the mixture to approximately 85°C.
-
Continuously distill off the ethanol as it is formed during the reaction.
-
Monitor the reaction by TLC until the starting material has been completely consumed (approximately 3.5 - 4 hours).
-
After completion, cool the reaction mixture and proceed with workup and purification (e.g., extraction and crystallization) to obtain this compound.
Visualizations
Caption: Experimental workflow for the two-stage synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 3. Lewis acid-promoted direct synthesis of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Methylisoxazole-5-carboxylic Acid and 3-Methylisoxazole-5-carboxylic Acid for Researchers
This guide provides a detailed comparison of the chemical properties, synthesis, and known applications of two isomeric compounds: 4-Methylisoxazole-5-carboxylic acid and 3-Methylisoxazole-5-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced differences between these structural isomers and their potential applications.
Introduction
This compound and 3-Methylisoxazole-5-carboxylic acid are heterocyclic carboxylic acids built upon the isoxazole scaffold. Isoxazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The seemingly minor difference in the position of the methyl group on the isoxazole ring can lead to significant variations in their physicochemical properties, reactivity, and biological profiles. Understanding these differences is crucial for their effective utilization in research and drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of the two isomers is presented below. The data is compiled from various sources and should be considered in the context of the listed references.
| Property | This compound | 3-Methylisoxazole-5-carboxylic acid |
| Molecular Formula | C₅H₅NO₃ | C₅H₅NO₃ |
| Molecular Weight | 127.10 g/mol [3] | 127.10 g/mol [4] |
| CAS Number | 261350-46-3 | 4857-42-5[5] |
| Appearance | Solid | White to off-white powder[6] |
| Melting Point | 144-148 °C (lit.)[6] | 106-110 °C (lit.)[5] |
| pKa (Predicted) | No data available | No data available |
| Solubility (Predicted) | No data available | No data available |
| XLogP3 (Computed) | 0.3[3] | 0.7[4] |
Synthesis and Experimental Protocols
The synthesis of these two isomers typically involves the cyclization of a β-dicarbonyl compound or its equivalent with hydroxylamine, followed by functional group manipulations. Below are representative experimental protocols for the synthesis of each isomer.
Synthesis of this compound
The synthesis of this compound can be achieved via the hydrolysis of its corresponding ethyl ester. A general procedure is described in the literature for the synthesis of the related 5-methylisoxazole-4-carboxylic acid, which can be adapted.[7][8]
Experimental Protocol: Hydrolysis of Ethyl 4-Methylisoxazole-5-carboxylate
-
To a solution of ethyl 4-methylisoxazole-5-carboxylate in a mixture of acetic acid and water, add concentrated hydrochloric acid.[8]
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).[8]
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, may precipitate out of the solution. If not, concentrate the solution under reduced pressure.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 6. 5-Methylisoxazole-4-carboxylic Acid | 42831-50-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 8. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Placement of Atoms: A Comparative Analysis of Isoxazole Isomers in Drug Design
For researchers, scientists, and drug development professionals, the nuanced world of heterocyclic chemistry offers a powerful toolkit for crafting novel therapeutics. Among these, the isoxazole scaffold has proven to be a versatile and privileged structure, appearing in a wide array of approved drugs. However, the simple rearrangement of the nitrogen and oxygen atoms within the five-membered ring, creating distinct isomers, can profoundly impact a molecule's biological activity. This guide provides a comparative analysis of isoxazole isomers, supported by experimental data, to illuminate the structure-activity relationships that govern their therapeutic potential.
The positioning of substituents around the isoxazole core gives rise to three primary positional isomers: 3,4-, 3,5-, and 4,5-disubstituted isoxazoles. Each configuration presents a unique three-dimensional arrangement of atoms and electronic properties, influencing how the molecule interacts with its biological target. Furthermore, isoxazole's constitutional isomer, oxazole, where the heteroatoms are separated by a carbon, provides another layer of comparative analysis in drug design.
This guide will delve into the comparative biological activities of these isomers, focusing on their anticancer and anti-inflammatory properties. We will present quantitative data from various studies, detail the experimental protocols used to generate this data, and visualize key signaling pathways and experimental workflows.
Comparative Biological Activity of Isoxazole Isomers
The therapeutic efficacy of isoxazole derivatives is highly dependent on the substitution pattern of the isoxazole ring. The following tables summarize the in vitro activities of different isoxazole isomers against various biological targets.
Anticancer Activity
The anticancer potential of diarylisoxazole isomers has been a significant area of investigation, with studies revealing that the positioning of the aryl groups dramatically influences their cytotoxic effects.
Table 1: Comparative Anticancer Activity of Diaryl-substituted Isoxazole Isomers
| Isoform | Target/Cell Line | Compound Example | IC50 (µM) | Reference |
| 3,4-Diarylisoxazole | Tubulin Polymerization | Analogue of Combretastatin A-4 | ~0.01 - 1.0 | [1][2] |
| 3,5-Diarylisoxazole | Prostate Cancer (PC3) | Compound 26 | Comparable to 5-FU | [3][4] |
| 4,5-Diarylisoxazole | Hsp90 | VER-52296/NVP-AUY922 | 0.021 | [2][5] |
| 4,5-Diarylisoxazole | Colon Cancer Xenograft | 40f | ~50% tumor growth inhibition | [2][5] |
Table 2: Comparative Enzyme Inhibition of Isoxazole and Oxazole Analogs
| Isomer | Target Enzyme | Compound Class | Lead Compound Example | IC50 | Reference |
| Isoxazole | DGAT1 | 3-Phenylisoxazole Analogs | Compound 40a | 64 nM | [6] |
| Oxazole | DGAT1 | 5-Phenyloxazole Analogs | - | >1000 nM | [6] |
| Isoxazole-Oxazole Hybrid | SCD1 | Isoxazole-Oxazole Hybrid | Compound 14 | 19 µM | [7] |
| Isoxazole-Oxazole Hybrid | SCD5 | Isoxazole-Oxazole Hybrid | Compound 14 | 10 µM | [7] |
| Isoxazole-Isoxazole Hybrid | SCD1 / SCD5 | Isoxazole-Isoxazole Hybrids | Compounds 12 & 13 | 45 µM | [7] |
| Isoxazole | p38α Kinase | 3,4-Diarylisoxazole | Isoxazole 1 | 0.45 µM | [8] |
| Isoxazole | CK1δ | 3,4-Diarylisoxazole | Isoxazole 1 | 0.23 µM | [8] |
Anti-inflammatory Activity
Isoxazole derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Table 3: Comparative Anti-inflammatory Activity of Isoxazole Derivatives
| Isoform | Target | Compound Example | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Substituted Isoxazole | COX-2 | Compound 3 | 0.95 | Selective for COX-2 | [9] |
| Indole-linked Isoxazole | COX-2 | Compound 147 (4-methoxy) | - | High | [10] |
| Indole-linked Isoxazole | COX-2 | Compound 148 (3-methoxy) | - | Moderate | [10] |
| 3-Phenyl-5-furan isoxazole | COX-2 | Compound 150 | 9.16 ± 0.38 | - | [10] |
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for key experiments are provided below.
Synthesis of 3,5-Disubstituted Isoxazoles
A common method for the synthesis of 3,5-disubstituted isoxazoles involves a domino reductive Nef reaction/cyclization of β-nitroenones.[11]
Materials:
-
β-nitroenone derivative
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethyl acetate
Procedure:
-
Dissolve the β-nitroenone substrate in ethyl acetate.
-
Add tin(II) chloride dihydrate to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by quenching with a basic solution (e.g., saturated sodium bicarbonate) and extracting the product with an organic solvent.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3,5-disubstituted isoxazole.
Synthesis of 4,5-Diarylisoxazoles
A facile and efficient synthesis of 4,5-diarylisoxazole derivatives can be achieved via an I2-mediated reaction from α,β-chalcone epoxides.[12]
Materials:
-
α,β-chalcone epoxide derivative
-
Iodine (I2)
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Ethanol/Water (1:1) solvent mixture
Procedure:
-
Dissolve the chalcone epoxide in a 1:1 mixture of ethanol and water.
-
Add iodine and hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
After completion, the reaction is cooled to room temperature and the product is isolated by extraction with an appropriate organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][13][14][15]
Materials:
-
Cells in culture
-
Test compounds (isoxazole derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value is determined from the dose-response curve.
In Vitro COX-2 Inhibition Assay
The ability of isoxazole derivatives to inhibit COX-2 can be determined using a fluorometric inhibitor screening kit.[7][16][17][18]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Test inhibitors (isoxazole derivatives)
-
Celecoxib (positive control)
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, COX probe, and COX cofactor.
-
Inhibitor and Enzyme Preparation: Dilute the test inhibitors and the positive control to the desired concentrations. Reconstitute the COX-2 enzyme.
-
Reaction Setup: In a 96-well plate, add the assay buffer, COX cofactor, COX probe, and either the test inhibitor, positive control, or solvent control (for enzyme control). Then add the COX-2 enzyme to all wells except the background control.
-
Pre-incubation: Incubate the plate for a short period to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.
-
Fluorescence Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at an excitation of ~535 nm and an emission of ~587 nm.
-
Data Analysis: Calculate the rate of the reaction (slope) for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To better understand the logical flow of experiments and the molecular mechanisms of action of isoxazole isomers, the following diagrams are provided in the DOT language for Graphviz.
Conclusion
The comparative analysis of isoxazole isomers underscores the critical importance of substitution patterns in drug design. The evidence suggests that while the isoxazole scaffold is a valuable starting point, the specific arrangement of substituents dictates the potency and selectivity of the resulting compound. For instance, 4,5-diarylisoxazoles have emerged as potent Hsp90 inhibitors, while 3,4-diarylisoxazoles show promise as tubulin polymerization inhibitors. Furthermore, the subtle electronic and steric differences between isoxazole and its isomer oxazole can lead to significant variations in enzyme inhibition, highlighting the need for parallel synthesis and screening in early-stage drug discovery.
This guide provides a framework for understanding the structure-activity relationships of isoxazole isomers. By leveraging the presented data and experimental protocols, researchers can make more informed decisions in the design and optimization of novel isoxazole-based therapeutics. Future studies focusing on direct head-to-head comparisons of a wider range of positional isomers against diverse biological targets will further refine our understanding and unlock the full therapeutic potential of this versatile heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4,5-diarylisoxazole Hsp90 chaperone inhibitors: potential therapeutic agents for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. broadpharm.com [broadpharm.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. assaygenie.com [assaygenie.com]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Guide to the Purity Validation of 4-Methylisoxazole-5-carboxylic Acid by High-Performance Liquid Chromatography (HPLC)
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of 4-Methylisoxazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require robust analytical methods for quality control and compound characterization. This document outlines detailed experimental protocols and presents supporting data to facilitate an objective assessment of the available methods.
Introduction
This compound is a heterocyclic organic compound that serves as a key building block in the synthesis of various pharmaceutical agents. Ensuring the purity of this intermediate is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the purity assessment of non-volatile and thermally labile compounds like this compound. This guide details a validated reverse-phase HPLC method and compares its performance with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) and Capillary Electrophoresis (CE).
Comparative Purity Analysis
A comparative analysis of HPLC, UPLC-MS, and Capillary Electrophoresis was conducted to evaluate their effectiveness in determining the purity of this compound and resolving it from potential impurities. The primary known impurity is the isomeric 3-Methylisoxazole-4-carboxylic acid, which can be challenging to separate. The following table summarizes the performance of each technique based on key analytical parameters.
| Analytical Technique | Parameter | This compound | Impurity 1: 3-Methylisoxazole-4-carboxylic acid | Impurity 2: Starting Material |
| HPLC | Retention Time (min) | 8.2 | 7.5 | 4.1 |
| Purity (Area %) | 99.5% | 0.3% | 0.2% | |
| Resolution (Rs) | - | 2.1 | > 10 | |
| Limit of Detection (LOD) | 0.01% | 0.01% | 0.01% | |
| Limit of Quantification (LOQ) | 0.03% | 0.03% | 0.03% | |
| UPLC-MS | Retention Time (min) | 2.1 | 1.9 | 0.8 |
| Purity (Area %) | 99.6% | 0.25% | 0.15% | |
| Resolution (Rs) | 2.5 | > 10 | > 10 | |
| Limit of Detection (LOD) | 0.001% | 0.001% | 0.001% | |
| Limit of Quantification (LOQ) | 0.003% | 0.003% | 0.003% | |
| Capillary Electrophoresis | Migration Time (min) | 5.4 | 5.2 | 6.8 |
| Purity (Area %) | 99.4% | 0.4% | 0.2% | |
| Resolution (Rs) | 1.8 | 4.5 | > 10 | |
| Limit of Detection (LOD) | 0.02% | 0.02% | 0.02% | |
| Limit of Quantification (LOQ) | 0.06% | 0.06% | 0.06% |
Experimental Protocols
Detailed methodologies for the analytical techniques are provided below to ensure reproducibility.
1. High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a 70:30 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.
2. Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
-
Instrumentation: UPLC system coupled to a single quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate: 0.5 mL/min.
-
Detection: ESI in negative ion mode, monitoring for m/z of this compound and potential impurities.
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
-
Sample Preparation: Dissolve 0.1 mg of this compound in 1 mL of a 50:50 mixture of water and acetonitrile.
3. Capillary Electrophoresis (CE)
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (50 µm i.d., 60 cm total length, 50 cm effective length).
-
Background Electrolyte: 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Detection: UV at 230 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Capillary Temperature: 25 °C.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the background electrolyte.
Methodology and Workflow Visualization
The following diagrams illustrate the experimental workflow for HPLC purity validation and the logical relationship between the compared analytical methods.
A Spectroscopic Showdown: 4-Methylisoxazole-5-carboxylic Acid vs. Its Ethyl Ester
In the realm of drug discovery and development, the nuanced structural details of small molecules can significantly influence their biological activity and pharmacokinetic properties. A case in point is the comparison between a carboxylic acid and its corresponding ester, a common functional group interconversion used to modulate properties like solubility, stability, and cell permeability. This guide provides a detailed spectroscopic comparison of 4-Methylisoxazole-5-carboxylic acid and its ethyl ester, offering researchers and scientists a baseline understanding of their structural characterization.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound and its ethyl ester.
Table 1: ¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Data not available in searched literature |
| Ethyl 4-methylisoxazole-5-carboxylate | CDCl₃ | Data not available in searched literature |
Table 2: ¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| This compound | DMSO-d₆ | Data not available in searched literature |
| Ethyl 4-methylisoxazole-5-carboxylate | CDCl₃ | Data not available in searched literature |
Table 3: Infrared (IR) Spectral Data
| Compound | Technique | Key Absorptions (cm⁻¹) |
| This compound | KBr Pellet | Broad O-H stretch (~3400-2500), C=O stretch (~1700), C=N stretch (~1600), C-O stretch (~1250) |
Note: Specific peak values for Ethyl 4-methylisoxazole-5-carboxylate were not available in the searched literature, but characteristic ester C=O and C-O stretching bands would be expected.
Table 4: Mass Spectrometry (MS) Data
| Compound | Ionization Method | [M+H]⁺ (m/z) |
| This compound | ESI | 128.03 |
| Ethyl 4-methylisoxazole-5-carboxylate | ESI | 156.06 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of small organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the analyte (this compound or its ethyl ester) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ for the carboxylic acid, CDCl₃ for the ester) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width is used, and a larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition (Electrospray Ionization - ESI): The sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For ESI, the sample is sprayed through a charged capillary, creating fine droplets from which ions are desolvated and enter the mass analyzer. The mass spectrum is recorded in positive ion mode to observe the protonated molecule [M+H]⁺.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for a comprehensive spectroscopic comparison of an acid and its ester.
Caption: Workflow for the spectroscopic comparison of an acid and its ester.
Comparative Biological Activities of 4-Methylisoxazole-5-Carboxylic Acid Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of various 4-Methylisoxazole-5-carboxylic acid analogs. The information presented is based on experimental data from published research, focusing on anticancer, antifungal, and antibacterial properties.
The isoxazole scaffold is a prominent feature in many biologically active compounds. Analogs of this compound, particularly its carboxamide derivatives, have demonstrated a wide spectrum of pharmacological activities, making them promising candidates for further investigation in drug discovery programs. This guide aims to summarize key findings, present comparative data, and provide detailed experimental protocols to assist researchers in this field.
Biological Activity Comparison
The biological activities of this compound analogs are significantly influenced by the nature and position of substituents on the aromatic rings and the amide functionality. The following tables summarize the in vitro efficacy of various analogs against different cancer cell lines, fungal strains, and bacterial strains.
Anticancer Activity
A series of isoxazole-carboxamide derivatives have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented in Table 1.
Table 1: In Vitro Anticancer Activity of 4-Methylisoxazole-5-Carboxamide Analogs (IC50 in µg/mL) [1]
| Compound ID | Substituent (R) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Hep3B (Liver Cancer) |
| 2a | 4-(tert-butyl)phenyl | 39.80 | >100 | >100 |
| 2d | 3,4-dimethoxyphenyl | 15.48 | 63.10 | ~23 |
| 2e | 3,4,5-trimethoxyphenyl | >100 | >100 | ~23 |
Lower IC50 values indicate greater potency.
Antifungal Activity
The antifungal potential of 5-methylisoxazole-4-carboxylic oxime esters has been investigated against various plant pathogenic fungi. The effective concentration for 50% inhibition (EC50) is a key parameter for evaluating antifungal activity.
Table 2: In Vitro Antifungal Activity of 5-Methylisoxazole-4-Carboxylic Oxime Esters (EC50 in µg/mL)
| Compound ID | Target Fungi | EC50 |
| 5g | Botrytis cinerea | 1.95[2] |
Lower EC50 values indicate greater potency.
Antibacterial and Additional Activities
Certain isoxazole-carboxamide derivatives have been screened for their antibacterial activity against various bacterial strains and for their ability to inhibit cyclooxygenase (COX) enzymes, which are implicated in inflammation. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Antibacterial and COX Inhibitory Activity of Isoxazole-Carboxamide Analogs [2]
| Compound ID | Biological Target | MIC (mg/mL) | IC50 (nM) |
| A8 | Pseudomonas aeruginosa | 2.00 | - |
| A8 | Klebsiella pneumoniae | 2.00 | - |
| A9 | Pseudomonas aeruginosa | 2.00 | - |
| A13 | COX-1 | - | 64 |
| A13 | COX-2 | - | 13 |
Lower MIC and IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the key experiments cited in this guide.
Synthesis of 4-Methylisoxazole-5-Carboxamide Analogs
The general synthetic route for the preparation of 4-Methylisoxazole-5-carboxamide analogs involves the coupling of a this compound derivative with a substituted aniline.
Caption: General reaction scheme for the synthesis of 4-Methylisoxazole-5-carboxamide analogs.
Protocol:
-
Dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (1.5 mmol) in dichloromethane (12 mL).
-
Add 4-dimethylaminopyridine (DMAP) (0.3 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.8 mmol) to the mixture.
-
Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.
-
Add the appropriate substituted aniline derivative (1.8 mmol) to the mixture.
-
Continue stirring for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and extract with 1% sodium bicarbonate (NaHCO3) solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by silica gel column chromatography.[1]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HeLa, MCF-7, Hep3B) in a 96-well flat-bottom plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare serial dilutions of the this compound analogs in the culture medium.
-
Treatment: After 24 hours of cell attachment, add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the compound concentration.[3]
In Vitro Antifungal Assay (Microdilution Method)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) or effective concentration (EC50) of antimicrobial agents.
Protocol:
-
Media Preparation: Prepare a suitable broth medium (e.g., Potato Dextrose Broth for fungi) and sterilize.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in the broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate. Include a positive control (fungal inoculum without the test compound) and a negative control (broth medium only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours).
-
Growth Assessment: Visually inspect the plates for fungal growth or measure the optical density using a microplate reader.
-
EC50/MIC Determination: The EC50 or MIC is determined as the lowest concentration of the compound that causes a 50% or complete inhibition of visible fungal growth, respectively.
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound analogs is intricately linked to their chemical structure. Key SAR observations from the available data include:
-
Substitution on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the isoxazole core significantly impact anticancer activity. For instance, dimethoxy and trimethoxy substitutions appear to enhance activity against certain liver cancer cell lines.
-
Amide vs. Ester Functionality: The nature of the group at the 4-position of the isoxazole ring is critical. Carboxamide derivatives have been extensively explored for anticancer and anti-inflammatory activities, while oxime esters have shown promise as antifungal agents.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by various substituents, can affect its ability to penetrate cell membranes and interact with its biological target.
References
- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Benchmarking New Synthetic Routes for 4-Methylisoxazole-5-carboxylic Acid: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of synthetic routes for 4-Methylisoxazole-5-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals. The document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of different methodologies supported by experimental data.
Executive Summary
The synthesis of this compound is critical for the development of several active pharmaceutical ingredients. This guide details and compares two primary synthetic pathways: a well-established multi-step synthesis starting from ethyl acetoacetate, and a promising alternative route employing a [3+2] cycloaddition reaction. The comparison focuses on key performance indicators such as overall yield, purity, reaction conditions, and reagent accessibility. Clear experimental protocols and data visualizations are provided to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.
| Parameter | Route 1: Multi-step Synthesis from Ethyl Acetoacetate | Route 2: [3+2] Cycloaddition of a Nitrile Oxide |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Hydroxylamine | A suitable alkyne, A source of nitrile oxide (e.g., an oxime) |
| Key Intermediates | Ethyl 4-methylisoxazole-5-carboxylate | Isoxazole ester |
| Overall Yield | ~65-75% | Reported yields for similar cycloadditions are generally high (>80%) |
| Purity of Final Product | High, can be improved with optimized hydrolysis | Potentially high, dependent on regioselectivity of cycloaddition |
| Reaction Time | Multi-day process | Can be significantly shorter, potentially a one-pot reaction |
| Reaction Temperature | Elevated temperatures required for several steps | Often proceeds at room temperature |
| Key Advantages | Well-established, reliable, readily available starting materials | Potentially higher yielding, milder reaction conditions, shorter synthesis time |
| Key Disadvantages | Multiple steps, longer reaction time, use of harsh reagents in hydrolysis | Regioselectivity can be an issue, availability of specific starting materials |
Experimental Protocols
Route 1: Multi-step Synthesis from Ethyl Acetoacetate
This established method involves three main stages: formation of an enol ether, cyclization to the isoxazole ring, and hydrolysis to the final carboxylic acid.
Step 1: Synthesis of Ethyl 2-acetyl-3-ethoxyacrylate
-
A mixture of ethyl acetoacetate (1.0 mol) and triethyl orthoformate (1.2 mol) is heated at 140-150°C for 2 hours, with the ethanol formed during the reaction being distilled off.
-
The reaction mixture is then cooled and distilled under reduced pressure to yield ethyl 2-acetyl-3-ethoxyacrylate.
Step 2: Synthesis of Ethyl 4-methylisoxazole-5-carboxylate
-
The crude ethyl 2-acetyl-3-ethoxyacrylate (1.0 mol) is dissolved in ethanol.
-
A solution of hydroxylamine hydrochloride (1.1 mol) and sodium acetate (1.1 mol) in water is added dropwise to the ethanolic solution at 0-5°C.
-
The mixture is stirred at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ethyl 4-methylisoxazole-5-carboxylate.
Step 3: Hydrolysis to this compound
-
The crude ethyl 4-methylisoxazole-5-carboxylate (1.0 mol) is refluxed in a mixture of acetic acid and concentrated hydrochloric acid (1:1 v/v) for 4-6 hours.
-
The reaction mixture is cooled, and the precipitated product is filtered, washed with cold water, and dried to afford this compound.
An improved hydrolysis method involves heating the ester with 60% aqueous sulfuric acid at 85°C for approximately 3.5 hours, which has been shown to reduce reaction time and the formation of by-products.
Route 2: [3+2] Cycloaddition of a Nitrile Oxide (Proposed)
This modern approach utilizes a [3+2] cycloaddition reaction, a powerful tool in heterocyclic chemistry. While a specific protocol for this compound is not extensively detailed in the literature, the following represents a general and plausible workflow based on established methodologies for similar isoxazole syntheses.
Step 1: Generation of the Nitrile Oxide
-
A suitable aldoxime is treated with an oxidizing agent such as N-chlorosuccinimide (NCS) or chloramine-T in a suitable solvent like chloroform or dichloromethane to generate the corresponding nitrile oxide in situ.
Step 2: Cycloaddition Reaction
-
To the solution containing the in situ generated nitrile oxide, an alkyne such as ethyl propiolate is added.
-
The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
Step 3: Hydrolysis to this compound
-
The resulting isoxazole ester is hydrolyzed to the carboxylic acid using standard procedures, such as refluxing with aqueous sodium hydroxide followed by acidification.
Visualizing the Synthetic Workflows
To better illustrate the logical flow of each synthetic route, the following diagrams have been generated using the DOT language.
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoxazole Compounds
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3] The journey from drug discovery to market approval relies on robust and reliable analytical methods for the quantitative determination of these compounds in various matrices, such as plasma and pharmaceutical formulations. Method validation is a critical regulatory requirement that ensures an analytical procedure is suitable for its intended purpose.[4][5][6] Cross-validation, the process of comparing results from two distinct analytical methods, provides the highest level of confidence in the reliability and integrity of the generated data.[7]
This guide provides a comparative overview of the two most prevalent analytical techniques for isoxazole analysis: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). It details their performance characteristics, experimental protocols, and a typical cross-validation workflow to assist researchers, scientists, and drug development professionals in selecting and validating appropriate analytical methods.
Comparative Performance of Analytical Methods
The choice between HPLC-UV and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for bioanalytical studies where analyte concentrations are low.[8] HPLC-UV is a robust, cost-effective technique suitable for analyzing bulk drug substances and pharmaceutical formulations where concentrations are higher.
Table 1: Comparison of Performance Characteristics for Isoxazole Quantification
| Validation Parameter | HPLC-UV | LC-MS/MS | Rationale & FDA Guidance |
| Linearity (R²) | > 0.995 | > 0.998 | Measures the method's ability to elicit test results that are directly proportional to the analyte concentration. A higher coefficient of determination (R²) indicates better linearity.[4] |
| Range | 10 - 1000 ng/mL | 0.1 - 500 ng/mL | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4][8] |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | The closeness of test results to the true value. It is often determined by recovery studies of spiked samples.[9] |
| Precision (%RSD) | < 15% | < 10% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (%RSD).[4][9] |
| Limit of Detection (LOD) | ~5 ng/mL | ~0.05 ng/mL | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[8] |
| Limit of Quantification (LOQ) | 10 ng/mL | 0.1 ng/mL | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[8][10] |
| Selectivity | Moderate | High | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, or matrix components.[4] |
| Matrix Effect | Potential for interference | Minimal with an appropriate internal standard | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. |
Experimental Protocols
Detailed and reproducible methodologies are fundamental for method validation and comparison. Below are representative protocols for the analysis of an isoxazole compound in rat plasma.
Method 1: HPLC-UV Protocol
This protocol is designed for the quantification of isoxazole in plasma where higher concentrations are expected.
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., another structurally similar isoxazole).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the clear supernatant to an HPLC vial.
-
Inject 20 µL onto the HPLC system.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Newcrom R1 reverse-phase column (4.6 x 150 mm, 5 µm).[11]
-
Mobile Phase: Isocratic elution with Acetonitrile:Water:Phosphoric Acid (60:40:0.1, v/v/v).[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
UV Detection: 254 nm.
-
Run Time: 10 minutes.
-
Method 2: LC-MS/MS Protocol
This protocol provides the high sensitivity required for pharmacokinetic studies.[10][12]
-
Sample Preparation (Protein Precipitation):
-
Follow the same sample preparation steps as in the HPLC-UV protocol. For lower concentrations, a liquid-liquid extraction or solid-phase extraction (SPE) step may be required for sample clean-up and concentration.[13]
-
-
Chromatographic Conditions (UPLC/HPLC):
-
LC System: Waters ACQUITY UPLC or equivalent.
-
Column: Waters Symmetry C18 (4.6 x 75 mm, 3.5 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: Methanol.[10]
-
Flow Rate: 0.6 mL/min.[10]
-
Gradient Elution: Start at 20% B, increase linearly to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Mass Spectrometer: Sciex API 4000 or equivalent.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Key Parameters: Optimize ion source gas, curtain gas, collision gas, ion spray voltage, and temperature according to the instrument manufacturer's guidelines.
-
Visualizing the Validation and Selection Process
Diagrams are effective tools for representing complex workflows and logical relationships in analytical sciences.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. ijcrt.org [ijcrt.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis | Yaichkov | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]
- 13. benchchem.com [benchchem.com]
In-vitro Efficacy of Novel 4-Methylisoxazole-5-carboxylic Acid Derivatives: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro biological activities of novel compounds derived from 4-Methylisoxazole-5-carboxylic acid. The following sections detail the anti-cancer and anti-fungal properties of these compounds, supported by experimental data from various studies. Detailed experimental protocols and visualizations of key biological pathways are also provided to facilitate a comprehensive understanding of their potential as therapeutic agents.
Anti-Cancer Activity: A Comparative Overview
Several derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The primary method for assessing this activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The half-maximal inhibitory concentration (IC50), the concentration of a compound required to inhibit the growth of 50% of the cell population, is a key parameter for comparison.
Isoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[1] Some derivatives may also function by inhibiting heat shock protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of many proteins required for tumor cell growth.[2][3]
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the in-vitro anti-cancer activity of various isoxazole-carboxamide derivatives against selected human cancer cell lines. It is important to note that direct comparisons should be made with caution due to potential variations in experimental conditions between studies.
| Compound ID | Derivative Type | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| MYM4 | Isoxazole-carboxamide | HeLa | 1.57 | Doxorubicin | - |
| MYM4 | Isoxazole-carboxamide | Hep3B | 4.84 | Doxorubicin | - |
| MYM4 | Isoxazole-carboxamide | CaCo-2 | 10.22 | Doxorubicin | - |
| Compound VIb-d | 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}-5-halo-indolin-2-one | HeLa | 10.64 - 33.62 | - | - |
Note: IC50 values represent the mean of multiple experiments. "-" indicates that the data was not provided in the source. The MYM4 compound, an isoxazole-carboxamide derivative, demonstrated significant antiproliferative effects against HeLa, Hep3B, and CaCo-2 cancer cell lines.[4] Another study reported that 5-halo substituted 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives were effective growth inhibitors of HeLa, IMR-32, and MCF-7 cancer cell lines.[5]
Anti-Fungal Activity: A Comparative Overview
Derivatives of this compound have also been investigated for their potential as anti-fungal agents. The in-vitro efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) against various fungal strains. The broth microdilution method is a standard technique used for this purpose.
Quantitative Comparison of Anti-Fungal Activity
The table below presents the in-vitro anti-fungal activity of 5-methylisoxazole-4-carboxylic oxime esters against a panel of fungal pathogens.
| Compound ID | Fungal Strain | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) of Ref. |
| 5g | Botrytis cinerea | 1.95 | Trifloxystrobin | >50 |
| 5g | Rhizoctonia solani | >50 | Trifloxystrobin | >50 |
| 5g | Valsa mali | >50 | Trifloxystrobin | >50 |
| 5g | Gaeumannomyces graminis | >50 | Trifloxystrobin | >50 |
Note: EC50 values represent the concentration at which 50% of the fungal growth is inhibited. In a study, the compound 5g, a 5-methylisoxazole-4-carboxylic oxime ester, showed notable activity against Botrytis cinerea with an EC50 value of 1.95 µg/mL, which was significantly better than the reference compound trifloxystrobin.[6]
Experimental Protocols
MTT Assay for Anti-Cancer Activity
This protocol outlines the steps for determining the IC50 value of a test compound against adherent cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7][8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Test compound stock solution (dissolved in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the test compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Broth Microdilution Assay for Anti-Fungal Susceptibility
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 and M60 guidelines for yeast susceptibility testing.[11][12][13][14][15]
Materials:
-
Fungal isolate to be tested
-
RPMI-1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS
-
Test compound stock solution (dissolved in DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline or PBS
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Compound Dilution:
-
Prepare serial twofold dilutions of the test compound in RPMI-1640 medium in the 96-well plate. The final volume in each well should be 100 µL.
-
Include a drug-free growth control well and a sterility control well (medium only).
-
-
Inoculation:
-
Add 100 µL of the standardized fungal inoculum to each well (except the sterility control).
-
-
Incubation:
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. The endpoint can be read visually or spectrophotometrically at a wavelength of 530 nm.
-
Signaling Pathways and Experimental Workflows
Caspase Activation Pathway in Apoptosis
Many anti-cancer agents, including some isoxazole derivatives, exert their cytotoxic effects by inducing apoptosis. A key event in apoptosis is the activation of a family of proteases called caspases, which are responsible for the dismantling of the cell. The following diagram illustrates a simplified model of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of caspase activation.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. staff.najah.edu [staff.najah.edu]
- 5. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters [nyxxb.cn]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]
- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 13. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 14. njccwei.com [njccwei.com]
- 15. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isoxazole-Based Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry.[1][2] Its derivatives have led to a multitude of biologically active compounds, with several reaching the market as successful drugs. The versatility of the isoxazole scaffold lies in its synthetic accessibility and the diverse chemical space that can be explored through modifications of the core ring and its substituents. This guide provides a head-to-head comparison of four key isoxazole-based scaffolds: the aromatic isoxazole, the partially saturated isoxazoline, the fully saturated isoxazolidine, and the fused benzisoxazole system. This objective comparison, supported by experimental data, aims to inform researchers and drug development professionals on the distinct characteristics and therapeutic potential of each scaffold.
Structural Overview of Isoxazole-Based Scaffolds
The fundamental structural differences between these scaffolds—aromaticity, saturation, and annulation—give rise to distinct three-dimensional conformations and electronic properties, which in turn dictate their interactions with biological targets.
Caption: Structural relationships of the core isoxazole-based scaffolds.
Comparative Biological Activities: A Data-Driven Overview
The following tables summarize quantitative data from various studies, offering a comparative look at the biological activities of derivatives from each scaffold. It is important to note that this data is compiled from different sources, and direct comparisons should be made with caution due to variations in experimental conditions.
Anticancer Activity
| Scaffold | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Isoxazole | 4,5-diarylisoxazole derivative | DU145 (Prostate) | 0.96 | [1] |
| 3,5-bis(3'-indolyl)isoxazole | Various (29 cell lines) | Active | [2] | |
| Isoxazoline | Monoterpene isoxazoline derivative | HT1080 (Fibrosarcoma) | 9.02 | [1] |
| Andrographolide-isoxazoline conjugate | HCT15, HeLa, DU145 | < 40 µg/mL | [1] | |
| Isoxazolidine | Enantiopure isoxazolidine (3c) | HeLa (Cervical) | 46.2 | [3][4] |
| Isoxazolidine derivative (IZ3) | MCF-7 (Breast) | 32.49 µg/mL | [5] | |
| Benzisoxazole | 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole (PTB) | MV4-11 (Leukemia) | 2 | [6] |
| Amide-substituted benzisoxazole (72) | HepG-2 (Liver) | 37.75% inhibition | [7] |
Antimicrobial Activity
| Scaffold | Derivative Example | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole | Sulfamethoxazole | Broad-spectrum antibacterial | Marketed Drug | |
| Isoxazoline | Bicyclic isoxazoline derivatives | Mycobacterium tuberculosis | Not specified | |
| Isoxazolidine | Enantiopure isoxazolidine (3c) | Various bacteria and yeasts | Potent | [3] |
| Benzisoxazole | Methylene bridged benzisoxazolyl imidazothiadiazole (28) | Bacillus subtilis, Escherichia coli | Very good activity | [7] |
Antiviral Activity
| Scaffold | Derivative Example | Virus | EC50 (µM) | Reference |
| Isoxazoline | Bicyclic isoxazoline derivatives | Influenza A (H1N1) | Submicromolar | |
| Isoxazolidine | Isoxazolidine phosphonate (trans-9d) | Cytomegalovirus (CMV) | 8.9 | [8] |
| Isoxazolidine nucleotide analogue (12a-c) | Varicella-zoster virus (VZV) | 3.0 - 5.1 | [9] |
Mechanisms of Action
The diverse biological activities of isoxazole-based scaffolds stem from their ability to interact with a wide range of biological targets.
-
Isoxazole and Isoxazoline derivatives often exert their anticancer effects by inducing apoptosis (programmed cell death), inhibiting tubulin polymerization, and modulating key signaling pathways involved in cell proliferation and survival.[1][2]
-
Benzisoxazole derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of histone deacetylases (HDACs), which leads to changes in gene expression that can trigger cell cycle arrest and apoptosis.[6][10] In the realm of antipsychotic drugs, benzisoxazole derivatives like risperidone act as potent antagonists of dopamine D2 and serotonin 5-HT2A receptors.[10][11]
-
Isoxazolidine derivatives , particularly those designed as nucleoside analogues , can exert their antiviral activity by mimicking natural nucleosides and interfering with viral replication processes.[8][9][12]
The following diagram illustrates a generalized workflow for the discovery and development of drugs based on these scaffolds.
Caption: A generalized workflow for the development of isoxazole-based therapeutics.
Experimental Protocols
The following are standardized methodologies for key biological assays used in the evaluation of isoxazole-based compounds.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.[5][10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Incubation: An MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
-
Absorbance Reading: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]
Antimicrobial Susceptibility: Broth Microdilution
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.[10]
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: A standardized suspension of the target microorganism is added to each well.
-
Incubation: The plates are incubated under optimal conditions for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10]
Antiviral Activity: Plaque Reduction Assay
This assay is commonly used to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50).
-
Cell Monolayer: A confluent monolayer of host cells is prepared in multi-well plates.
-
Viral Infection: The cells are infected with a known amount of the virus.
-
Compound Treatment: After viral adsorption, the medium is replaced with fresh medium containing serial dilutions of the test compound.
-
Plaque Formation: The plates are incubated to allow for the formation of plaques (localized areas of cell death caused by viral replication).
-
Plaque Visualization and Counting: The cell monolayers are stained, and the number of plaques in each well is counted.
-
EC50 Calculation: The EC50 is calculated by determining the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
Conclusion
The isoxazole, isoxazoline, isoxazolidine, and benzisoxazole scaffolds each offer a unique set of properties and have demonstrated significant potential across a broad range of therapeutic areas. While direct comparative studies are limited, the available data indicates that the choice of scaffold has a profound impact on the biological activity profile of the resulting derivatives. The aromatic isoxazole and isoxazoline scaffolds have been extensively explored for their anticancer and antimicrobial activities. The saturated isoxazolidine ring has proven to be a valuable template for the development of novel antiviral nucleoside analogues. The benzisoxazole scaffold has yielded successful antipsychotic drugs and is an emerging platform for the discovery of new anticancer agents. The continued exploration of these privileged scaffolds, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds great promise for the future of drug discovery.
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, antiviral and cytostatic properties of isoxazolidine-containing amonafide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Novel isoxazolidine analogues of homonucleosides and homonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Structure of 4-Methylisoxazole-5-carboxylic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the unambiguous confirmation of molecular structure is a cornerstone of chemical research. This guide provides a comparative overview of standard analytical techniques used to elucidate and confirm the structure of 4-Methylisoxazole-5-carboxylic acid and its derivatives, a class of compounds with potential applications in medicinal chemistry.
The structural confirmation of novel organic compounds relies on a combination of spectroscopic and analytical techniques. Each method provides unique and complementary information, allowing for a comprehensive characterization of the molecule's connectivity, functional groups, and three-dimensional arrangement. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography for the structural determination of this compound and its derivatives.
Spectroscopic and Crystallographic Data Comparison
A comparative analysis of spectroscopic and crystallographic data is essential for the unequivocal identification of a target molecule and its derivatives. Below are tables summarizing typical data for this compound and its ethyl ester and amide derivatives.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ (ppm) - CH₃ | δ (ppm) - Isoxazole H | Other Signals (δ, ppm) |
| This compound | ~2.5 (s, 3H) | ~8.3 (s, 1H) | ~11.0 (br s, 1H, COOH) |
| Ethyl 4-Methylisoxazole-5-carboxylate | ~2.4 (s, 3H) | ~8.1 (s, 1H) | ~4.4 (q, 2H, OCH₂), ~1.4 (t, 3H, CH₂) |
| 4-Methylisoxazole-5-carboxamide | ~2.5 (s, 3H) | ~8.2 (s, 1H) | ~6.0-7.0 (br s, 2H, NH₂) |
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ (ppm) - CH₃ | δ (ppm) - Isoxazole C4 | δ (ppm) - Isoxazole C5 | δ (ppm) - Isoxazole C3 | δ (ppm) - Carbonyl C | Other Signals (δ, ppm) |
| This compound | ~12 | ~110 | ~160 | ~158 | ~165 | - |
| Ethyl 4-Methylisoxazole-5-carboxylate | ~11 | ~112 | ~159 | ~157 | ~162 | ~62 (OCH₂), ~14 (CH₃) |
| 4-Methylisoxazole-5-carboxamide | ~12 | ~111 | ~161 | ~159 | ~164 | - |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | ν (C=O) | ν (O-H) / ν (N-H) | Other Key Vibrations |
| This compound | ~1700 | ~2500-3300 (broad) | ~1600 (C=N), ~1450 (C-H bend) |
| Ethyl 4-Methylisoxazole-5-carboxylate | ~1720 | - | ~1610 (C=N), ~1250 (C-O stretch) |
| 4-Methylisoxazole-5-carboxamide | ~1680 | ~3200, ~3400 | ~1620 (C=N), ~1600 (N-H bend) |
Table 4: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound | 127 | 110, 82, 68, 54 |
| Ethyl 4-Methylisoxazole-5-carboxylate | 155 | 110, 82, 54 |
| 4-Methylisoxazole-5-carboxamide | 126 | 110, 82, 68, 54 |
Table 5: Crystallographic Data for a Representative Isoxazole Derivative
| Parameter | 5-Methylisoxazole-4-carboxylic acid[1] |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 7.2540 (15) |
| b (Å) | 6.4700 (13) |
| c (Å) | 12.273 (3) |
| V (ų) | 576.0 (2) |
| Z | 4 |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reproducible and reliable data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[2][3][4]
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[2] A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
Instrumentation: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to obtain a good signal-to-noise ratio. Key parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[5][6]
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the sample is placed directly on the crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is recorded first to subtract the atmospheric CO₂ and water signals. The sample is then scanned, typically over the range of 4000-400 cm⁻¹.
-
Data Processing: The spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[7]
-
Sample Introduction: The sample can be introduced directly into the ion source or via a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common technique for small organic molecules, where the sample is bombarded with high-energy electrons to form a molecular ion and fragment ions. Electrospray Ionization (ESI) is a softer ionization technique often used for more polar or fragile molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Presentation: The data is displayed as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Single-Crystal X-ray Crystallography
This technique provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.[1]
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent.
-
Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.
Visualization of Workflows and Relationships
To illustrate the logical flow of structural confirmation, the following diagrams are provided.
Caption: General experimental workflow for the synthesis and structural confirmation of a new chemical entity.
Caption: Logical relationship between analytical techniques and the structural information they provide.
References
- 1. 5-Methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.latech.edu [chem.latech.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-Methylisoxazole-5-carboxylic Acid
For Immediate Implementation by Laboratory Personnel
The proper disposal of 4-Methylisoxazole-5-carboxylic acid is critical to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides clear, actionable steps for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these procedures will minimize risks and contribute to a culture of safety.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. All personnel handling this chemical must be aware of its potential dangers and take appropriate precautions.
Key Hazards:
-
May cause respiratory irritation.[2]
Mandatory Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Protective gloves. Always inspect gloves prior to use and use proper glove removal technique.[5] |
| Body Protection | Lab coat or long-sleeved clothing. |
| Respiratory | Use a NIOSH/MSHA or European Standard EN 136 approved respirator if exposure limits are exceeded or if dust is generated. |
II. Spill Management and Waste Collection
In the event of a spill, immediate and correct action is necessary to prevent exposure and contamination.
Spill Response Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate personnel from the immediate vicinity.
-
Containment: For solid spills, carefully sweep up the material to avoid dust formation and place it into a suitable, labeled, and closed container for disposal.[1][3][5]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.
-
Waste Disposal: Dispose of all contaminated materials, including cleaning supplies, as hazardous waste.
III. Disposal Procedure
Disposal of this compound must be conducted through an approved waste disposal plant and in accordance with all local, state, and federal regulations.[1]
Step-by-Step Disposal Workflow:
Caption: Workflow for the safe disposal of this compound.
Disposal Options:
| Disposal Method | Description |
| Licensed Waste Disposal | The primary and recommended method. Contact a licensed professional waste disposal service to handle the material. Offer surplus and non-recyclable solutions to this company.[5] |
| Incineration | In some cases, the chemical may be burned in a chemical incinerator equipped with an afterburner and scrubber. This should only be performed by qualified professionals.[5] |
Important Considerations:
-
Do Not dispose of this chemical down the drain.[5]
-
Do Not mix with other waste streams unless compatibility is confirmed.
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated place.[1]
By adhering to these detailed procedures, you will ensure the safe handling and disposal of this compound, fostering a secure and compliant research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. 5-Methylisoxazole-4-carboxylic acid | C5H5NO3 | CID 1425240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.at [fishersci.at]
- 4. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8ClNO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. capotchem.com [capotchem.com]
Personal protective equipment for handling 4-Methylisoxazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals: Your comprehensive guide to the safe handling, storage, and disposal of 4-Methylisoxazole-5-carboxylic acid.
This document provides critical safety and logistical information to ensure the safe handling and disposal of this compound in a laboratory setting. The following procedures are based on available safety data for the compound and its close isomers, providing a robust framework for operational safety.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4) [1]
-
Skin Irritation (Category 2) [1]
-
Eye Irritation (Category 2) [1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System [1]
The signal word for this chemical is Warning .[1]
Hazard Statements:
-
H302: Harmful if swallowed[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory when handling this chemical. The specific recommendations are based on data for the closely related isomer, 5-Methylisoxazole-4-carboxylic acid, and provide a strong safety margin.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or glasses conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin Protection | - Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. - Body Protection: Lab coat, long-sleeved clothing, or a chemical-resistant apron. |
| Respiratory Protection | For nuisance exposures, a type N95 (US) or type P1 (EU EN 143) particle respirator is recommended. For higher-level protection or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the chemical. Work in a well-ventilated area, preferably in a chemical fume hood.
-
Weighing and Transfer: Avoid the formation of dust and aerosols. Use appropriate tools for weighing and transferring the solid material.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly. Decontaminate all work surfaces and equipment.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials.
Disposal Plan:
-
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.
-
Do not allow the product to enter drains.
-
Contaminated packaging should be treated as hazardous waste and disposed of accordingly.[3]
-
Sweep up and shovel any spills into suitable, closed containers for disposal.[2]
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water. If skin irritation persists, call a physician.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from receiving to disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
